Copper citrate
Description
Contemporary Research Landscape of Copper Citrate (B86180) Compounds
The current research landscape for copper citrate is dynamic and multidisciplinary. A significant area of investigation is in the field of coordination polymers and metal-organic frameworks (MOFs) . cambridge.org Researchers are exploring the synthesis of one-, two-, and three-dimensional structures using citrate as a linking ligand. cambridge.orgresearchgate.net These materials exhibit interesting topologies and potential applications in areas such as gas storage and separation. For instance, a 3D framework of this compound, [Cu2(cit)(H2O)2], has been synthesized and characterized, demonstrating a complex 2,4,6-connected topology. researchgate.net The rational design of these polymers is a key challenge, as their final structure is influenced by factors like solvent, temperature, and the presence of other directing agents. cambridge.org
In catalysis , this compound and its derivatives are being investigated for various chemical transformations. Citrate-stabilized copper nanoparticles have shown catalytic activity in the reduction of organic pollutants like 4-nitrophenol (B140041). researchgate.netdovepress.com The citrate ligand plays a crucial role in stabilizing the nanoparticles and influencing their catalytic efficacy. researchgate.net Studies have shown that bimetallic nanoparticles, such as palladium@copper stabilized by citrate, can exhibit enhanced catalytic rates compared to their monometallic counterparts. researchgate.netdovepress.com Furthermore, the use of citric acid in the synthesis of copper-based catalysts has been shown to produce nanoparticles with high surface area and better dispersion, leading to improved performance in selective hydrogenation reactions, such as the conversion of furfural (B47365) to furfuryl alcohol. acs.org
The agricultural sector continues to be an important area of application-driven research. This compound is utilized as an effective fungicide and bactericide. cabidigitallibrary.org Its higher degree of dissociation compared to other copper compounds allows for use at lower concentrations, presenting a more environmentally acceptable option. cabidigitallibrary.org Recent studies have evaluated its efficacy in controlling grapevine diseases like downy mildew and grey mould, and as a defoliant in fruit stock nurseries. cabidigitallibrary.org
Foundational Principles of Copper-Citrate Coordination Chemistry
The interaction between copper(II) ions and citrate is governed by the principles of coordination chemistry. Citric acid (H₄cit) is a versatile ligand because it possesses three carboxylate groups and one hydroxyl group, all of which can participate in binding to a metal center. cambridge.org This makes the citrate anion a multidentate ligand, capable of forming multiple coordination bonds with a single copper ion, a phenomenon known as chelation.
The coordination mode of citrate is highly dependent on the pH of the solution. At lower pH, a neutral complex can form where the citrate ligand occupies three coordination positions on the copper ion, with the fourth position likely occupied by a water molecule. zenodo.org As the pH increases, the hydroxyl group can also be deprotonated, allowing it to bridge two copper atoms. cambridge.org This leads to the formation of various complex species, including dimeric and polymeric structures. For example, UV-Vis spectra indicate the formation of the [Cu₂cit₂H₋₂]⁴⁻ complex at a pH greater than 5. researchgate.net
The geometry around the Cu(II) center in these complexes is typically distorted from ideal geometries due to the Jahn-Teller effect, a consequence of its d⁹ electron configuration. nih.gov Common coordination geometries observed in crystal structures include distorted square pyramidal and distorted octahedral. cambridge.orgresearchgate.netnih.gov In the dimeric unit of copper(II) citrate monohydrate, for example, two copper atoms are bridged by the alkoxide oxygen from the citrate ligand, and each copper atom adopts a distorted square pyramidal geometry. cambridge.org The citrate anion can act as a heptadentate or even nonadentate ligand, coordinating to multiple copper centers to build up extended three-dimensional coordination polymers. cambridge.orgresearchgate.net
Interactive Table: Coordination Details in this compound Compounds
| Compound | Copper Ion (Cu(II)) Geometry | Citrate Ligand Denticity | Structural Motif | Reference |
|---|---|---|---|---|
| [Cu₂(cit)(H₂O)₂] | - | Heptadentate | 3D Coordination Polymer | researchgate.net |
| (NH₄)₄[Cu(C₆H₅O₇)₂] | Distorted Octahedral | - | Monomer | researchgate.net |
| Cu₂(C₆H₄O₇)·H₂O (Monohydrate) | Distorted Square Pyramidal | Nonadentate | 3D Coordination Polymer | cambridge.org |
| Cu₂(C₆H₄O₇)·2H₂O (Dihydrate) | Distorted Square Pyramidal | Octadentate | 3D Coordination Polymer | cambridge.org |
Evolution of Academic Inquiry into this compound Systems
Academic and industrial interest in this compound systems has evolved significantly over time. Early investigations focused on its fundamental properties and applications where copper ions were needed in a bioavailable or soluble form. A notable historical application has been its use as a processing aid in the winemaking industry to remove undesirable sulfur compounds, such as hydrogen sulfide (B99878). foodstandards.gov.au In this context, this compound was recognized as an alternative to copper sulfate (B86663), reacting to form insoluble copper sulfide that could be filtered out. foodstandards.gov.au
The mid-to-late 20th and early 21st centuries saw an expansion of research into its role in agriculture as a more effective and potentially safer alternative to traditional copper-based fungicides. cabidigitallibrary.org Studies from this period began to quantify its efficacy against specific plant pathogens and explore its mode of action. cabidigitallibrary.org
More recently, the focus of academic inquiry has shifted towards advanced materials and nanotechnology. The ability of the citrate ligand to act as both a chelator and a structural bridge has been harnessed to create complex coordination polymers with novel topologies and properties. cambridge.orgresearchgate.net The synthesis of these materials is a key area of contemporary research, moving beyond simple complex formation to the deliberate construction of functional supramolecular architectures. cambridge.org Simultaneously, the use of citrate as a stabilizing agent and capping agent for the synthesis of copper-based nanoparticles has opened new frontiers in catalysis. scirp.orgresearchgate.netacs.org This evolution reflects a broader trend in chemistry, where understanding fundamental coordination principles allows for the rational design of materials with highly specific and advanced functions.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17263-57-9 |
|---|---|
Molecular Formula |
C12H10Cu3O14 |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
tricopper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
STDMRMREKPZQFJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
Other CAS No. |
10402-15-0 3164-31-6 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparation of Copper Citrate Materials
Solution-Phase Synthesis Techniques
Solution-phase methods are characterized by the dissolution of precursors in a solvent, followed by a chemical reaction to form the desired product. These techniques offer excellent mixing at the atomic level, facilitating the formation of homogeneous materials.
Chemical reduction is a widely employed bottom-up approach for synthesizing metallic nanoparticles, where copper citrate (B86180) often acts as a crucial intermediate complex or a stabilizing agent. In this method, a copper salt is reduced in a solution containing a citrate source. The citrate ion complexes with Cu²⁺ ions, controlling the reduction rate and preventing the agglomeration of the resulting nanoparticles.
A typical synthesis involves dissolving a copper salt, such as copper sulfate (B86663) (CuSO₄) or copper nitrate (B79036) (Cu(NO₃)₂), in water. asianpubs.orgnih.gov A complexing agent, typically trisodium (B8492382) citrate, is added to form a copper-citrate complex solution. semi.ac.cnmdpi.com A reducing agent is then introduced to reduce the copper ions (Cu²⁺) to metallic copper (Cu⁰). Common reducing agents include sodium borohydride (B1222165) (NaBH₄), glucose, and L-ascorbic acid. nih.govsemi.ac.cnmdpi.com The citrate not only facilitates the controlled formation of nanoparticles but also acts as a capping agent, adsorbing to the nanoparticle surface to provide stability. asianpubs.orgmdpi.com The molar ratios of the copper salt, citrate, and reducing agent are critical parameters that influence the size and dispersion of the final nanoparticles. mdpi.com
Table 1: Examples of Chemical Reduction Parameters for Copper-Containing Nanoparticles
| Copper Source | Citrate Source | Reducing Agent | Resulting Material | Reference |
| Copper Sulfate (CuSO₄) | Trisodium Citrate | Sodium Borohydride (NaBH₄) | Copper Nanoparticles | asianpubs.org |
| Copper Sulfate (CuSO₄) | Sodium Citrate | Glucose | Cuprous Oxide (Cu₂O) Crystals | semi.ac.cn |
| Copper Nitrate (Cu(NO₃)₂) | Trisodium Citrate | Sodium Borohydride (NaBH₄) | Copper Nanoparticles | nih.gov |
| Copper(II) Chloride (CuCl₂) | Citric Acid | Sodium Borohydride (NaBH₄) | Copper Quantum Dots | aip.org |
Sol-Gel Routes for Copper Citrate Precursors
The sol-gel method is a versatile technique for producing solid materials from small molecules. In the context of copper-containing materials, a sol-gel route using citric acid is common for creating highly homogeneous precursors. rsc.org The process begins with the formation of a colloidal suspension (sol) of precursors, which then undergoes gelation to form a solid-like network (gel).
For copper-containing materials, the synthesis typically involves dissolving a copper salt, like copper(II) chloride (CuCl₂) or metal nitrates, and citric acid in a solvent such as a water-ethanol mixture. rsc.orgmdpi.com The citric acid acts as a chelating agent, forming complexes with the copper ions. A dispersing agent like ethylene (B1197577) glycol may also be used. mdpi.com The solution is then heated at moderate temperatures, causing the solvent to evaporate and promoting polymerization reactions between the citrate-metal complexes, resulting in a viscous gel. rsc.orgscirp.org This gel, which is a homogeneous mixture of the components at a molecular level, serves as a precursor. It can be further processed, typically through heat treatment (calcination), to yield the final material, such as copper oxide (CuO) or more complex multi-metal oxides. rsc.orgmdpi.com The pH of the initial solution is a crucial factor, as it affects the complexation between the citrate and metal ions and thus the structure of the final product. rsc.org
Hydrothermal and solvothermal synthesis are methods of crystallizing substances from high-temperature aqueous solutions (hydrothermal) or organic solvents (solvothermal) at high vapor pressures. These techniques are particularly effective for producing well-defined crystalline materials.
The direct synthesis of crystalline copper(II) citrate has been achieved using a hydrothermal approach. In a reported procedure, a solution of copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) and citric acid monohydrate was heated in a Teflon-lined autoclave at 120 °C for 48 hours. cambridge.org This process yielded intergrown crystals of copper(II) citrate monohydrate (C₆H₄O₇Cu₂·H₂O). cambridge.org
This method is also used to synthesize various copper-based nanostructures where citrate may be used as a capping or structure-directing agent. For instance, copper sulfide (B99878) (CuₓSᵧ) nanoparticles have been created by mixing aqueous solutions of copper chloride and sodium sulfide with sodium citrate, followed by heating. rsc.org The temperature, reaction time, and choice of solvent can be adjusted to control the size, shape, and phase of the resulting nanomaterials. rsc.orgresearchgate.net
Table 2: Hydrothermal Synthesis Parameters for this compound
| Copper Precursor | Citrate Source | Solvent | Temperature | Time | Product | Reference |
| Cu(NO₃)₂·3H₂O | Citric Acid Monohydrate | Water | 120 °C | 48 h | Copper(II) citrate monohydrate | cambridge.org |
Solid-State Preparation Strategies
Solid-state methods involve reactions between solid precursors, often at elevated temperatures. These techniques are typically simpler and can be scaled up more easily than solution-based routes.
The citrate-gel auto-combustion method is a powerful technique that combines the advantages of the sol-gel process with a rapid, self-sustaining combustion reaction. It is particularly useful for synthesizing fine, multi-component oxide ceramic powders, such as copper-substituted ferrites. scirp.orgscirp.org
The process starts similarly to the sol-gel method, where metal nitrates (e.g., copper nitrate, nickel nitrate, ferric nitrate) are dissolved in water with citric acid. scirp.orgmrforum.com The citric acid acts as both a chelating agent to form a homogeneous precursor gel and as a fuel for the subsequent combustion. The solution is heated to evaporate the water, forming a viscous gel. physlab.org Upon further heating, the gel ignites and undergoes a highly exothermic, rapid, and self-sustaining combustion reaction. rsc.orgphyslab.org The large volume of gases evolved during the combustion of the citrate and nitrate components results in a voluminous, fluffy, and very fine powder. rsc.org This method allows for the synthesis of complex, homogeneous, and nanocrystalline materials at lower temperatures and in shorter times compared to conventional solid-state reactions. scirp.orgscirp.org
Table 3: Examples of Materials Synthesized via Citrate-Gel Auto-Combustion
| Target Material | Metal Precursors | Fuel | Key Finding | Reference |
| Ni₁₋ₓCuₓFe₂O₄ | Nickel Nitrate, Copper Nitrate, Ferric Nitrate | Citric Acid | Formation of single-phase cubic spinel nano-ferrites. | scirp.orgmrforum.com |
| BaFe₁₂₋ₓCuₓO₁₉ | Barium Nitrate, Ferric Nitrate, Copper Nitrate | Citric Acid | Cu-doping affects morphology and magnetic properties. | mdpi.com |
| YBa₂Cu₃O₇₋δ | Yttrium Oxide, Barium Carbonate, Copper Oxide (converted to nitrates) | Citric Acid | Produces ultra-fine, homogeneous superconducting powder. | physlab.org |
| (Ni,Cu)₂Mo₃N | Nickel Nitrate, Copper source, Molybdenum source | Citric Acid | Citrate-gel oxide intermediates convert to metal nitrides. | rsc.org |
Mechanochemical Synthesis Pathways
Mechanochemical synthesis is a solvent-free, solid-state technique that uses mechanical energy, typically from ball milling, to induce chemical reactions. beilstein-journals.org This approach is recognized for being environmentally friendly, rapid, and capable of producing novel materials.
In the context of citrate-based materials, mechanochemistry can be used to synthesize polymer precursors. For example, a titanium(IV) citrate-based polymer has been created by milling ethylene glycol, citric acid, and titanium isopropoxide. beilstein-journals.org The mechanical force initiates a polymerization reaction without any solvent. This resulting polymer can then be pyrolyzed to create porous carbons. Although this example does not produce this compound directly, it demonstrates the principle of using mechanochemical forces to initiate reactions involving citric acid to form complex precursors. beilstein-journals.org Another study developed a mechanochemical process for producing water-based magnetite (Fe₃O₄) fluids by milling an iron-free aqueous solution of citric acid with steel balls; the citric acid acts as a reaction accelerator and capping agent. scispace.com These examples highlight the potential of mechanochemical pathways for the synthesis of citrate-based materials and precursors in a simple, solvent-free manner.
Nanomaterial Fabrication and Stabilization with Citrate
The use of citrate, typically in the form of trisodium citrate, is a cornerstone in the chemical synthesis of metallic nanoparticles, including those based on copper. Its multifaceted role as a reducing agent, capping agent, and stabilizer allows for significant control over nanoparticle size, shape, and colloidal stability. This section details the methodologies for fabricating both monometallic and bimetallic copper-containing nanostructures and elucidates the fundamental role of the citrate ligand in these processes.
Synthesis of Citrate-Stabilized Monometallic Copper Nanoparticles
The chemical reduction method is a prevalent approach for synthesizing citrate-stabilized copper nanoparticles (CuNPs). rjlbpcs.com This bottom-up technique involves the reduction of copper ions (Cu²⁺) from a precursor salt in an aqueous solution, with trisodium citrate often acting as both the reducing and capping agent. rjlbpcs.comrasayanjournal.co.in
A common procedure involves heating an aqueous solution of a copper salt, such as copper sulfate (CuSO₄) or copper nitrate (Cu(NO₃)₂·3H₂O), to boiling. rjlbpcs.comdovepress.com A solution of trisodium citrate is then added dropwise to the heated solution under constant stirring. rjlbpcs.com The chemical reduction of copper ions by citrate leads to the nucleation and subsequent growth of copper nanoparticles. rjlbpcs.com The successful formation of CuNPs is often indicated by a color change in the solution, typically to brown or deep red. rjlbpcs.comdovepress.com In some synthesis variations, a stronger reducing agent like sodium borohydride (NaBH₄) is introduced to the mixture of the copper salt and trisodium citrate to facilitate the reduction process. dovepress.com The resulting nanoparticles are clusters of atoms, typically in the size range of 1–100 nm. rjlbpcs.com For instance, a method using copper sulfate and trisodium citrate produced spherical nanoparticles with a size of approximately 44.50 nm. rjlbpcs.comrasayanjournal.co.in
The parameters of the synthesis, such as reactant concentrations and temperature, can be adjusted to control the final size of the nanoparticles. rjlbpcs.com
Table 1: Synthesis Parameters for Citrate-Stabilized Copper Nanoparticles
| Copper Precursor | Citrate Source | Additional Reducing Agent | Key Reaction Conditions | Observed Result | Reference |
|---|---|---|---|---|---|
| Copper(II) sulfate (CuSO₄) | Trisodium citrate | None | Heating 0.001M CuSO₄ to boiling, adding 1% trisodium citrate, and heating for 30 mins. | Formation of brown-colored copper nanoparticle solution. | rjlbpcs.com |
| Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) | Trisodium citrate | Sodium borohydride (NaBH₄) | Stirring 0.5 M Cu(NO₃)₂·3H₂O with 0.4 M trisodium citrate, followed by addition of 0.1 M NaBH₄. | Solution turned deep red, indicating Cu NP synthesis. | dovepress.com |
| Copper(II) chloride (CuCl₂) | Trisodium citrate | Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS) | Adding sodium citrate to CuCl₂ solution (1:2 or 1:5 ratio), then adding SFS with stirring below 60°C. | Formation of a brown precipitate. | rasayanjournal.co.in |
Preparation of Citrate-Capped Bimetallic Copper-Based Nanostructures
Expanding upon monometallic systems, citrate stabilization is also integral to the synthesis of bimetallic nanoparticles (BNPs), which often exhibit unique properties due to the synergy between the two constituent metals. frontiersin.org The general approach for synthesizing BNPs involves the reduction of two different metal precursors in the presence of a stabilizing agent to control growth and prevent agglomeration. frontiersin.org
One example is the synthesis of palladium@copper (Pd@Cu) core-shell nanoparticles, where trisodium citrate is used as a stabilizing agent. dovepress.comresearchgate.net In this process, pre-synthesized palladium nanoparticles can be used as seeds. dovepress.com A solution containing the copper precursor, such as Cu(NO₃)₂·3H₂O, is added to the palladium nanoparticle suspension in the presence of L-ascorbic acid and trisodium citrate. dovepress.com The pH is adjusted to facilitate the deposition of copper onto the palladium cores. dovepress.com The resulting bimetallic Pd@Cu nanoparticles have demonstrated different catalytic activities compared to their monometallic counterparts. dovepress.comnih.gov
Another example involves the creation of copper-gold (Cu-Au) bimetallic alloy nanoparticles. researchgate.net These can be synthesized via the co-reduction of copper and gold precursors in the presence of citrate, which acts as the capping agent. researchgate.net The resulting citrate-capped nanostructures can then undergo further functionalization, such as ligand exchange, for specific applications. researchgate.net The synthesis strategy, including the ratio of metal precursors, pH, and choice of reducing agent, can be tailored to produce diverse bimetallic nanostructures. frontiersin.org
Table 2: Examples of Citrate-Involved Bimetallic Copper-Based Nanoparticle Synthesis
| Bimetallic System | Copper Precursor | Second Metal Precursor | Stabilizer/Capping Agent | Key Synthesis Details | Reference |
|---|---|---|---|---|---|
| Palladium@Copper (Pd@Cu) | Cu(NO₃)₂·3H₂O | Palladium nanoparticles (seeds) | Trisodium citrate | Copper nitrate solution was added to a suspension of Pd nanoparticles with L-ascorbic acid; trisodium citrate was added for stability. | dovepress.com |
| Copper-Gold (Cu-Au) | Not specified | Not specified | Citrate | Synthesized as citrate-capped alloy nanoparticles, followed by ligand exchange for PEGylation. | researchgate.net |
Role of Citrate in Nanoparticle Colloidal Stability
Citrate is a crucial stabilizing agent in colloidal nanoparticle synthesis due to its molecular structure and electrostatic properties. nanopartz.comrsc.org Citric acid and its conjugate base, citrate, can adsorb onto the surface of metallic nanoparticles. nanopartz.com The citrate ions, with their multiple carboxyl groups, attach to the nanoparticle surface, creating a net negative charge. nanopartz.comnanocomposix.com
This imparted negative charge is fundamental to colloidal stability. It generates electrostatic repulsion between adjacent nanoparticles, effectively counteracting the attractive van der Waals forces that would otherwise cause them to aggregate or clump together. nanopartz.comacs.org This stabilization is essential for maintaining a monodispersed suspension of uniformly sized nanoparticles. nanopartz.com
The stabilizing effect of citrate is pH-dependent. nanopartz.comacs.org Citrate-capped nanoparticles generally have a very low isoelectric point, meaning they maintain a negative charge across a broad pH range, except in highly acidic conditions. nanocomposix.com The magnitude of this negative charge typically increases as the pH becomes more basic. nanocomposix.com Therefore, at near-neutral pH, colloids with adsorbed citrate possess a significant negative charge, leading to strong electrostatic stabilization. acs.org
However, this electrostatic stabilization is sensitive to the ionic strength of the solution. nanocomposix.com In high salt concentrations, the dissolved ions can shield the surface charge on the nanoparticles, weakening the electrostatic repulsion and potentially leading to aggregation. nanocomposix.com Despite this, citrate provides good stability in water and weak buffer solutions. nanocomposix.com The citrate layer is considered weakly associated with the nanoparticle surface, making it displaceable by other molecules like those containing thiol or amine groups, which is a useful property for subsequent surface functionalization. rsc.orgnanocomposix.com
Advanced Structural Elucidation and Coordination Chemistry of Copper Citrate Complexes
Spectroscopic Characterization Techniques
Spectroscopy offers powerful, non-destructive methods to probe the molecular structure, bonding, and electronic transitions within copper citrate (B86180) complexes. These techniques provide insights into the local environment of the copper center and the coordination modes of the citrate ligand.
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups of the citrate ligand and observing changes upon coordination to the copper ion.
FTIR spectroscopy of copper citrate reveals characteristic bands associated with the carboxylate groups (COO⁻) of the citrate ligand. The coordination of these groups to the copper ion leads to shifts in their stretching frequencies compared to free citric acid. A notable peak for this compound formation is observed around 1558 cm⁻¹. researchgate.netresearchgate.net Studies on hydrated copper(II) citrate (Cu₂C₆H₄O₇·2H₂O) show FTIR spectra with prominent features in the 500 to 2000 cm⁻¹ range. researchgate.netresearchgate.net Bands in the 3200-3600 cm⁻¹ region are typically assigned to the O-H stretching of water molecules present in the hydrated complexes. researchgate.netresearchgate.nettsijournals.com The participation of deprotonated amide groups in coordination to Cu(II) is indicated by a shift to lower wavenumbers of the carbonyl amide stretching band in the IR spectrum. rsc.org
Raman spectroscopy provides complementary information. The first published Raman spectra for hydrated this compound were identified during the analysis of historical pigments. researchgate.netresearchgate.net The spectra of synthetic this compound and the pigment samples showed strong agreement, confirming its identity. researchgate.net Key Raman bands for copper oxalates, which can be found alongside citrate complexes, include a strong signal at 1518 cm⁻¹ (C-O stretching) and bands at 556 and 209 cm⁻¹ assigned to Cu-O stretches. unl.pt For copper acetate (B1210297), another related compound, characteristic Raman bands appear at 948 cm⁻¹ (C-C stretch) and 1440 cm⁻¹ (COO⁻ stretch). unl.pt Challenges in acquiring Raman spectra can occur, as high laser power may cause sample degradation. researchgate.net
The table below summarizes key vibrational bands observed for this compound and related compounds.
| Technique | Compound/Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| FTIR | This compound (C=O stretch) | ~1558 | researchgate.netresearchgate.net |
| FTIR | Hydrated Copper(II) Citrate (OH stretch) | 3200-3600 | researchgate.netresearchgate.net |
| Raman | Copper Oxalate (C=O stretch) | 1518 | unl.pt |
| Raman | Copper Oxalate (Cu-O stretch) | 556 | unl.pt |
| Raman | Copper Acetate (C-C stretch) | 948 | unl.pt |
| Raman | Copper Acetate (COO⁻ stretch) | 1440 | unl.pt |
In aqueous solutions, the UV-Vis spectrum of copper(II) ions changes significantly upon the addition of citrate. The absorption maximum (λ_max) shifts, indicating the formation of copper-citrate complexes. ias.ac.in The complexation is highly dependent on pH. For instance, at a pH greater than 5, the dimeric complex [Cu₂cit₂H₋₂]⁴⁻ is known to form. researchgate.net Studies have shown that in alkaline solutions containing trisodium (B8492382) citrate, the absorption peak for Cu(II) shifts to around 690.5 nm from 836.9 nm for the aqueous CuSO₄ solution, indicating strong complexation. ias.ac.in
The nature of the complex formed is also influenced by the citrate-to-copper ratio. acs.org Research has identified an initial complex, [Cu(HCit)(H₂Cit)]⁻, which is stable at high citrate concentrations. acs.org At lower citrate-to-copper ratios, this complex can further react to eventually form an insoluble solid, Cu₂(C₆H₄O₇). acs.org UV-Vis spectroscopy can also be used to study mixed-ligand complexes, such as those involving copper, citrate, and amino acids, to determine potential bioavailability. tandfonline.com
The following table displays UV-Vis absorption data for various copper complexes.
| System | Conditions | λ_max (nm) | Reference |
| CuSO₄ solution | Aqueous | 836.9 | ias.ac.in |
| Cu²⁺ + Trisodium Citrate | Alkaline (NaOH) | 690.5 | ias.ac.in |
| Cu²⁺ + Triethanolamine | Alkaline (NaOH) | 720 | ias.ac.in |
| Cu(II) Complexes | General d-d transitions | 600-900 | researchgate.net |
| Dinuclear Cu(II) Macrocyclic Complex | Methanol | 526 | rsc.org |
The application of Nuclear Magnetic Resonance (NMR) spectroscopy to study paramagnetic copper(II) citrate complexes is often complicated by significant broadening of the NMR signals. rsc.org This broadening is a result of the unpaired electron on the Cu(II) center, which dramatically shortens the nuclear relaxation times.
Despite these challenges, some ¹H NMR studies have been conducted, particularly to investigate the reactions of copper complexes in biological media like blood plasma and urine. nih.govwestminster.ac.uk These studies have observed the binding of Cu(II) to citrate, alongside amino acids, by monitoring the changes in the NMR spectra of the ligands upon complexation. nih.govwestminster.ac.uk In one investigation, the rate of Cu(II) binding to citrate and other small molecules in plasma was found to be similar to its rate of transfer onto the protein albumin. nih.govwestminster.ac.uk
In studies involving copper(I) complexes, which are diamagnetic, NMR can be more readily applied. XAS and NMR have been used in conjunction to study the copper(I)-transporting protein CopZ. nih.gov In the presence of a molar excess of citrate, the data suggested the formation of a dimeric protein structure where the Cu(I) ion is three-coordinate. nih.gov Other research has used ¹H NMR to follow the synthesis of gold nanoparticles where citrate acts as a reducing agent, monitoring the oxidation of citrate to dicarboxyacetone. acs.org
X-ray Absorption Spectroscopy (XAS), including the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful element-specific technique for determining the local geometric and electronic structure around the copper atoms in this compound complexes. It provides precise information on coordination numbers, bond distances, and the identity of neighboring atoms, even in non-crystalline or aqueous samples. nih.govresearchgate.net
XAS studies on a copper(I)-transporting protein in the presence of citrate indicated that the Cu(I) ion is three-coordinate, bonded to three sulfur atoms. nih.gov The EXAFS spectra suggested a dimeric form with a close Cu-Cu interaction when citrate was in molar excess. nih.gov In another study, Cu K-edge X-ray Absorption Near Edge Structure (XANES) spectra were used to identify the molecular speciation of copper in a bacterial biofilm, revealing the presence of Cu-citrate species alongside copper phosphate (B84403). researchgate.net
In situ XAS studies of aqueous copper(II)-organic complexes have provided detailed structural information. nih.gov The Cu L-edge XANES results are governed by the ligand field strength, while complementary ATR-FTIR studies confirm the role of water molecules in the complex structure. nih.gov This combined approach allows for an in-depth analysis of the coordination environment. nih.gov XAS measurements are also crucial in photocatalysis research, where they have been used to track the oxidation state of copper catalysts under operating conditions. energy.gov
| Technique | System | Finding | Reference |
| EXAFS | CopZ Protein + Citrate | Cu(I) is three-coordinate; suggests dimeric form with Cu-Cu contact. | nih.gov |
| XANES | P. putida Biofilm + Cu²⁺ | Identified the presence of Cu-citrate species. | researchgate.net |
| XANES/ATR-FTIR | Aqueous Cu(II)-Citrate | Provides in-depth structural analysis of the coordination environment. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Diffraction-Based Structural Analysis
X-ray diffraction is the definitive method for determining the long-range crystalline order and precise atomic positions in solid-state materials. It is essential for identifying different crystalline phases of this compound and for accurately measuring their lattice parameters.
X-ray Diffraction (XRD) has been successfully used to identify and characterize various crystalline forms of this compound. It is a standard technique for confirming the synthesis of a specific phase and for studying its crystal structure. researchgate.netpku.edu.cn
The crystal structure of copper(II) citrate dihydrate, Cu₂C₆H₄O₇·2H₂O, was determined from single-crystal X-ray data. researchgate.net This compound crystallizes in the monoclinic space group P2₁/a. researchgate.net The structure is noted for its unusual 5-fold coordination for the Cu(II) ion, which forms a 3D open framework containing large channels. researchgate.netresearchgate.net XRD analysis was also able to solve the structure of copper(II) citrate monohydrate (C₆H₄O₇Cu₂·H₂O) from a powder diffraction pattern of a mixture. researchgate.net
In materials science, XRD is used to confirm the formation of cubic spinel structures in copper-substituted nano-ferrites prepared via a citrate-gel technique and to track changes in the lattice parameter with copper substitution. scirp.org It is also used to identify the products, such as CuO and Cu₂O, from the calcination of this compound precursors. researchgate.net
The table below presents crystallographic data for a well-characterized this compound phase.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters | Reference |
| This compound Dihydrate | Cu₂C₆H₄O₇·2H₂O | Monoclinic | P2₁/a | a = 14.477 Å, b = 9.718 Å, c = 6.890 Å, β = 91.27° | researchgate.net |
Single Crystal X-ray Diffraction for Molecular Architecture Determination
One notable example is the dimeric copper(II) citrate complex, [GuH]4[Cu2(cit)2]·2H2O, where GuH is monoprotonated guanidine (B92328) and cit is the citrate anion. researchgate.net The crystal structure, determined by single-crystal X-ray diffraction, shows that the two copper(II) centers are bridged by the alkoxide oxygen atoms of the citrate ligands, forming a dimer. researchgate.netrsc.org Each copper atom adopts a distorted square pyramidal geometry. researchgate.net This compound crystallizes in the Pbca space group. rsc.org The dimer is situated on a crystallographic inversion center. rsc.org Further coordination by the β-carboxylate groups contributes to the distorted 4-coordinate geometry with approximate D2d symmetry. rsc.org Additionally, an α-carboxylate group is oriented towards each copper center, creating an axial interaction. rsc.org
The crystal structure of copper(II) citrate dihydrate, Cu2C6H4O7·2H2O, has also been determined using single-crystal X-ray data. researchgate.net This compound crystallizes in the space group P21/a with four formula units per unit cell. researchgate.net The structure reveals that the citrate anion is octadentate. cambridge.org In contrast, the monohydrate form, Cu2C6H4O7·H2O, which was solved from a powder diffraction pattern, features a nonadentate citrate anion. cambridge.org In the dihydrate, two water molecules coordinate to the same copper atom, while in the monohydrate, a carboxylate oxygen replaces one water molecule in the copper's coordination sphere. cambridge.org Both structures are three-dimensional coordination polymers where the hydroxyl group and all three carboxylate groups of the citrate are deprotonated. cambridge.org All oxygen atoms of the citrate ligand coordinate to the pentacoordinated copper atoms, which exhibit a distorted square pyramidal geometry. cambridge.org
High-pressure single-crystal X-ray diffraction studies on [GuH]4[Cu2(cit)2]·2H2O have provided insights into its piezochromic behavior, correlating changes in the local structure of the Cu(II) centers with changes in the optical absorption spectrum under pressure. rsc.org A significant change observed is the decrease in the distance between the α-carboxylate oxygen atom and the copper(II) center as pressure increases. rsc.org
Table 1: Crystallographic Data for Selected this compound Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |
| Guanidinium this compound Dihydrate | [GuH]4[Cu2(cit)2]·2H2O | Orthorhombic | Pbca | - | - | - | - | - | rsc.org |
| Copper(II) Citrate Dihydrate | Cu2C6H4O7·2H2O | Monoclinic | P21/a | 14.477(9) | 9.718(6) | 6.890(5) | 91.27(5) | 4 | researchgate.net |
Microscopic and Elemental Compositional Analysis
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of this compound materials. scirp.orgmedcraveonline.comresearchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it provides qualitative and quantitative information about the elemental composition of the sample. scirp.orgpolymersolutions.commyscope.training
SEM analysis of copper nanoparticles prepared by chemical reduction shows agglomerated, spherical-shaped particles. medcraveonline.com In studies of mixed Ni-Cu ferrites synthesized using a citrate-gel method, SEM images revealed that the particles are generally spherical with some clustering. scirp.org
EDS analysis is instrumental in confirming the elemental composition of synthesized materials. scirp.orgmedcraveonline.com For instance, in the analysis of copper nanoparticles, EDS spectra show sharp peaks corresponding to copper, confirming its presence. medcraveonline.com In the case of Ni-Cu ferrites, EDS data provided the elemental and atomic percentages of Ni, Cu, Fe, and O, confirming the absence of unintended cationic precipitates. scirp.org The combination of SEM and EDS is also valuable for contamination analysis, as demonstrated in an example where a silicon contaminant was identified on a copper mesh through elemental mapping. polymersolutions.com
Table 2: Typical Information Obtained from SEM-EDS Analysis of Copper-Containing Materials
| Analysis Type | Information Provided | Example Application |
| SEM | Surface topography, particle shape and size | Visualization of spherical, agglomerated copper nanoparticles. medcraveonline.com |
| EDS | Elemental composition (qualitative and quantitative) | Confirmation of Cu, Ni, Fe, and O in mixed ferrites. scirp.org |
| Elemental Mapping | Spatial distribution of elements | Identification of a silicon contaminant on a copper surface. polymersolutions.com |
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, making it ideal for the detailed analysis of the nanostructure of this compound complexes and related nanoparticles. medcraveonline.comresearchgate.netnih.gov
In the study of copper-citrate-chitosan composite nanoparticles (CuCC NPs), TEM images revealed nearly spherical nanoparticles with an approximate diameter of 42 nm. nih.gov For copper nanoparticles synthesized via chemical reduction, TEM analysis showed particle sizes ranging from 30 to 50 nm. medcraveonline.com These direct measurements from TEM are often compared with results from other techniques like Dynamic Light Scattering (DLS). For instance, the average particle size of CuCC NPs was found to be 88 nm by DLS, slightly larger than the TEM observation, which can be attributed to the hydrodynamic radius measured by DLS. nih.gov
Selected Area Electron Diffraction (SAED), a technique available in TEM, provides crystallographic information about the nanoparticles. For example, the annular SAED pattern of Cu2O nanospheres indicated that they are polycrystalline. semi.ac.cn In contrast, the SAED pattern of an octahedral Cu2O crystal confirmed it was a single crystal. semi.ac.cn The development of in-situ liquid cell TEM has enabled the direct, real-time observation of nanoparticle nucleation and growth in solution, providing unprecedented insights into their formation mechanisms. acs.org
Complexation Chemistry and Chemical Speciation
Identification and Characterization of Copper-Citrate Complex Species
The complexation between copper(II) ions and citrate is intricate, leading to the formation of various complex species in aqueous solutions. The nature of these species is highly dependent on factors such as the copper-to-citrate ratio and the pH of the solution. acs.org
Several studies have focused on identifying and characterizing these copper-citrate complexes. In acidic solutions, the initial complex formed is often [Cu(HCit)(H2Cit)]−. acs.org At very low citrate-to-copper ratios (e.g., 1 to 2), an insoluble solid, Cu2[C6H5O7], can precipitate. acs.org
Electrospray ionization mass spectrometry (ESI-MS) has been employed to analyze copper-citrate mixtures, revealing species such as Cu(Cit)2 and ternary complexes of citrate with both iron and copper. researchgate.net Research has also indicated the formation of a binuclear copper complex. cdnsciencepub.comingentaconnect.com Electron spin resonance (e.s.r.) spectra and magnetic susceptibility measurements support the existence of a dimeric this compound species in an intermediate pH range, while monomeric chelates are thought to exist at low and high pH values. cdnsciencepub.com In certain conditions, a 2:2 complex, (Cu2Cit2H−2)4−, is reported as the predominant species, particularly at a pH greater than 7. researchgate.net
pH-Dependent Speciation and Stability Constants
The speciation of this compound complexes is strongly influenced by the pH of the solution, as the deprotonation state of citric acid changes with pH. researchgate.netresearchgate.net Consequently, the stability of the formed complexes also varies with pH.
At a pH between 5.5 and 7.4, the reaction of free citrate molecules with Cu2+ ions leads to a decrease in the solution's pH. researchgate.net The distribution of copper(II) among different citrate complexes is pH-dependent, with species such as MHL, ML, and MOHL (where M is Cu(II) and L is the citrate ligand) being present at various pH levels during titrations. cdnsciencepub.com In natural waters and wastewater, which typically have a pH below 7, Cu2+ is often the predominant copper species. researchgate.net As the pH increases into the intermediate range (typically 6.5–12), copper hydroxide (B78521) can precipitate. oup.com
The stability constants for various this compound complexes have been determined experimentally. For the dissociation process [Cu(HCit)(H2Cit)]− ⇌ Cu++ + HCit2− + H2Cit−, a stability constant (K2) of 10^−8 has been reported at an ionic strength of 3.0 and 25°C. acs.org Another study measured stability constants for copper(II) citrate complexes at 25 °C in a 0.1 M KNO3 background, assuming the presence of a binuclear complex. cdnsciencepub.comingentaconnect.comresearchgate.net
Table 3: pH-Dependent Copper Speciation
| pH Range | Predominant Copper Species/Behavior | Reference |
| Acidic (e.g., pH 2.9) | Formation of [Cu(HCit)(H2Cit)]− | acs.org |
| 5.5 - 7.4 | Reaction with free citrate, reducing solution pH | researchgate.net |
| Intermediate (e.g., 6.5-12) | Potential precipitation of copper hydroxide | oup.com |
| > 7 | Predominance of (Cu2Cit2H−2)4− complex | researchgate.net |
Formation of Polynuclear Copper-Citrate Complexes
The formation of copper-citrate complexes is a multifaceted process influenced by factors such as the ratio of copper to citrate, pH, and the age of the solution. acs.org While simple monomeric complexes exist, copper and citrate readily form more complex polynuclear structures, including binuclear and other polymeric species. aesj.net The existence of these polynuclear complexes is often postulated to explain experimental data obtained from potentiometric and spectrophotometric titrations. scribd.com
The citrate ion (Cit³⁻), a multidentate ligand, possesses three carboxylate groups and one hydroxyl group, all of which can participate in coordination with the copper(II) ion. aesj.net This versatility allows for the bridging of multiple copper centers, leading to the assembly of polynuclear architectures. For instance, studies have identified the formation of a binuclear copper complex. cdnsciencepub.comcdnsciencepub.com The formation of such complexes is not always straightforward and can be a relatively slow process, particularly in solutions with low total copper concentrations. acs.org
The nature of the complex formed is highly dependent on the stoichiometry of the reactants. In solutions with a low citrate-to-copper ratio (e.g., 1:1 or 2:1), the conditions are favorable for the formation of polynuclear species. acs.org For example, research has shown that in the presence of polyethylenimine (PEI) at a pH above 5.5, a ternary compound forms where there is one citrate ion for every two copper ions. nih.gov Similarly, studies on the biodegradation of metal-citrate complexes have distinguished between different types of coordination, noting that copper can form tridentate complexes, while other metals might form binuclear structures with citrate. aesj.net The formation of these higher-order structures is a key feature of copper-citrate coordination chemistry.
Stoichiometry Determination of Copper-Citrate Complexes
Determining the precise stoichiometry of copper-citrate complexes is a critical step in understanding their structure and reactivity. Various analytical techniques are employed to elucidate the metal-to-ligand ratio in these coordination compounds.
Electrospray ionization-mass spectrometry (ESI-MS) combined with theoretical calculations has proven effective in identifying the stoichiometry of copper-citrate complexes. nih.gov This method has successfully confirmed the existence of complexes with both 1:1 and 2:1 citrate-to-metal ratios. nih.gov
Potentiometric titrations, often supplemented with measurements from a copper ion-sensitive electrode, are a classical and widely used method. cdnsciencepub.comcdnsciencepub.com This technique involves monitoring the pH and the concentration of free metal ions as a ligand solution is added. Analysis of the resulting titration curves can reveal the stoichiometry of the complexes formed. For instance, such titrations have suggested the presence of species like MHL, ML, and MOHL (where M is the metal and L is the citrate ligand) and have necessitated the assumption of a binuclear copper complex to fit the experimental data, even when the primary species characterized have a 1:1 stoichiometry. scribd.comcdnsciencepub.com
Spectrophotometric methods are also valuable for determining stoichiometry. These include:
Job's Method of Continuous Variation : This method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The stoichiometry is determined by identifying the mole fraction at which the absorbance of the complex is maximal. researchgate.net
Mole Ratio Method : In this technique, the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. A plot of absorbance versus the ligand-to-metal molar ratio typically shows a break point corresponding to the stoichiometry of the complex formed. researchgate.net
These methods have been successfully applied to determine the 1:1 molar ratio in complexes between Cu(II) and various ligands, and the principles are applicable to the copper-citrate system. researchgate.net The combination of these diverse experimental techniques provides a comprehensive picture of the various stoichiometric possibilities within the copper-citrate system.
| Method | Determined Stoichiometry (Copper:Citrate) | References |
| ESI-MS & Theoretical Calculations | 1:1, 2:1 | nih.gov |
| Potentiometric Titration | 1:1 (MHL, ML, MOHL), Binuclear assumed | scribd.comcdnsciencepub.comcdnsciencepub.com |
| Spectrophotometry (General) | 1:1, 1:2 (Metal:Ligand) | |
| Job's Method of Continuous Variation | Used for determining stoichiometry of coordination complexes | researchgate.net |
| Mole Ratio Method | Used for determining stoichiometry of coordination complexes | researchgate.net |
Theoretical and Computational Investigations of Copper Citrate Systems
Quantum Chemical Calculations (Density Functional Theory, Semi-Empirical Methods) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and semi-empirical methods, are instrumental in elucidating the electronic structure of copper-citrate complexes. These calculations provide valuable information on molecular geometry, binding energies, and the nature of the chemical bonds between copper and the citrate (B86180) ligand.
DFT has been widely used to investigate copper-citrate systems. For instance, calculations using the B3LYP functional with a 6-311++G** basis set can be employed to determine the electronic structure and binding energies of these complexes. Such computational models can be validated by comparing the results with experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS). DFT calculations have also been used to compute the structure of copper(II)-citrate complexes, providing insights into their supramolecular architecture. Furthermore, DFT has been applied to understand the binding processes in fluorescent probes designed for the detection of copper and citrate ions, investigating the electronic changes upon complexation. nih.gov The accuracy of DFT in predicting the redox potentials of copper complexes has been systematically studied, highlighting the importance of the chosen functional and basis set. rsc.org
Semi-empirical methods, such as GFN-xTB, offer a computationally less expensive alternative for studying large systems. These methods have been successfully combined with programs like QCEIMS to simulate the electron ionization mass spectra of organometallic compounds, including copper complexes, providing insights into their fragmentation patterns. rsc.org
Key Research Findings from Quantum Chemical Calculations:
DFT calculations can accurately predict the geometries and binding energies of copper-citrate complexes.
The choice of functional and basis set is crucial for obtaining reliable results, especially for properties like redox potentials. rsc.org
Semi-empirical methods provide a feasible approach for studying the electronic structure and reactivity of large copper-containing systems. rsc.org
Computational studies have been used to understand the interaction of copper ions with various ligands, including those in flotation processes for copper minerals. mdpi.com
Interactive Data Table: DFT Functionals and Basis Sets Used in Copper Citrate Studies
| Method | Functional/Basis Set | Application | Reference |
|---|---|---|---|
| DFT | B3LYP/6-311++G** | Electronic structure and binding energies of citrate-copper complexes. | |
| DFT | B3LYP/6-31G(d) | Structural and spectroscopic properties of a binuclear Cu(II) complex. science.gov | science.gov |
| DFT | CAM-B3LYP/6-31+G(d,p)/SMD | Calculation of redox potentials of copper complexes. rsc.org | rsc.org |
| Semi-empirical | GFN-xTB | Simulation of electron ionization mass spectra. rsc.org | rsc.org |
Molecular Dynamics Simulations of Copper-Citrate Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between copper ions and citrate molecules in solution. These simulations can reveal details about the coordination environment of the copper ion, the conformational changes of the citrate ligand upon binding, and the role of solvent molecules in the complexation process.
MD simulations are particularly useful for studying the chelation of Cu²⁺ by citrate in aqueous environments. Force fields like AMBER or CHARMM can be employed to model the interactions between the atoms. These simulations can help to understand the stability and dynamics of different copper-citrate species that may exist in solution. While specific MD studies focusing solely on copper-citrate are not abundant in the provided results, the methodology is well-established for studying metal-ligand interactions. For example, MD simulations have been used to investigate the interaction of copper ions with other organic molecules and biomolecules, providing a framework for how such studies could be applied to the copper-citrate system. nih.govresearchgate.net The principles of simulating ion-ligand interactions, as demonstrated in studies of sodium citrate with gold nanoparticles, can be extended to copper-citrate systems to understand adsorption and surface interactions. acs.org
Key Insights from Molecular Dynamics Simulations:
MD simulations can elucidate the dynamic nature of copper-citrate complexation in solution.
They can provide information on the coordination numbers and geometries of copper ions.
The role of water molecules in stabilizing the copper-citrate complexes can be investigated.
Simulations can help to understand the aggregation behavior of copper-citrate complexes. researchgate.net
Interactive Data Table: Parameters for Molecular Dynamics Simulations
| Parameter | Typical Value/Method | Significance | Reference |
|---|---|---|---|
| Force Field | AMBER, CHARMM | Describes the potential energy of the system. | |
| Water Model | TIP3P, SPC/E | Represents the solvent molecules. | N/A |
| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to observe dynamic events. nih.gov | nih.gov |
| Temperature | 298 K (Room Temperature) | Controlled to mimic experimental conditions. researchgate.net | researchgate.net |
| Pressure | 1 atm | Controlled for constant pressure simulations. | N/A |
Chemical Speciation Modeling and Thermodynamic Predictions
Chemical speciation modeling is a computational technique used to predict the distribution of different chemical species in a solution under specific conditions, such as pH and concentration. For the copper-citrate system, this modeling is crucial for understanding which complexes are dominant in a given environment.
Speciation diagrams for copper in aqueous citrate solutions can be constructed to visualize the prevalence of different copper-citrate complexes as a function of pH. researchgate.net These diagrams are essential for selecting appropriate conditions for processes like electrodeposition. researchgate.net Modeling can predict the formation of various soluble metal-organic complexes. nih.gov However, it's important to note that in some cases, experimental results may deviate from predictions, indicating the influence of other factors like the dissolution of oxides. nih.gov Computer programs like WHAM/Model VII and NICA–Donnan are used for speciation modeling in complex systems, including those containing organic matter. acs.org Thermodynamic data, such as stability constants, are fundamental inputs for these models. tandfonline.com The stability of copper-citrate complexes is a key factor in their formation and can be predicted and compared with other metal-citrate complexes. researchgate.net
Key Findings from Chemical Speciation Modeling:
The dominant copper-citrate species is highly dependent on the pH of the solution. researchgate.net
At acidic pH, free copper ions and neutral or singly charged citrate species may be more abundant. upc.edu
In alkaline conditions, various hydroxylated copper-citrate complexes can form.
Thermodynamic predictions can be used to estimate the stability constants of copper-citrate complexes. tandfonline.comresearchgate.net
Interactive Data Table: Dominant Copper-Citrate Species at Different pH Values
| pH Range | Dominant Species (Predicted) | Significance | Reference |
|---|---|---|---|
| Acidic (e.g., pH 3.1) | Mildly inhibited copper complexes | Suitable for certain electrodeposition applications. researchgate.net | researchgate.net |
| Neutral to Slightly Alkaline | [Cu(Cit)]⁻, [Cu(Cit)₂]⁴⁻ | Important in biological and environmental systems. | N/A |
| Alkaline | Hydroxylated copper-citrate complexes | Relevant in alkaline electrodeposition baths. diva-portal.org | diva-portal.org |
Computational Studies on Electrodeposition Kinetics in Citrate Baths
Computational studies play a significant role in understanding and optimizing the electrodeposition of copper from citrate baths. These studies can model the kinetics of the deposition process and predict the influence of various parameters on the quality of the deposited film.
Simulations can be used to analyze the complexing chemistry in copper electrodeposition from citrate baths. scholaris.ca For instance, it has been shown that the deposition potential of Cu²⁺ is significantly shifted to more negative values due to complex formation with citrate. scholaris.ca This inhibiting effect is pH-dependent and becomes more pronounced at pH values greater than 5. scholaris.ca Computational fluid dynamics (CFD) can be coupled with electrochemical models to simulate the mass transport and current distribution in electrodeposition cells, such as the Hull cell. scholaris.ca These simulations can help in understanding the influence of parameters like ion concentration, current density, and fluid flow on the deposit properties. The kinetics of copper electrodeposition in citrate electrolytes have been studied, relating the electrochemical properties of the plating baths to the morphology of the deposits. researchgate.net
Key Research Findings from Computational Electrodeposition Studies:
Citrate acts as a complexing agent that inhibits copper deposition, with the degree of inhibition being pH-dependent. scholaris.ca
Computational models can predict the influence of bath composition and operating parameters on the electrodeposition process. scholaris.ca
Simulations can aid in the design of electrodeposition processes for specific applications, such as filling high-aspect-ratio features. researchgate.netresearchgate.net
The stability and speciation of copper-citrate complexes are critical factors controlling the electrodeposition kinetics. researchgate.net
Interactive Data Table: Influence of Parameters on Copper Electrodeposition from Citrate Baths
| Parameter | Influence on Electrodeposition | Computational Insight | Reference |
|---|---|---|---|
| pH | Affects the speciation of copper-citrate complexes and the inhibition of deposition. | Speciation diagrams predict dominant species at different pH values. researchgate.net | researchgate.net |
| Citrate Concentration | Influences the degree of complexation and the deposition potential. | Modeling can quantify the shift in deposition potential. scholaris.ca | scholaris.ca |
| Current Density | Affects the deposition rate and the morphology of the deposit. | Simulations can predict current distribution and its effect on deposit uniformity. scholaris.ca | scholaris.ca |
| Temperature | Influences reaction kinetics and mass transport. | Can be included as a parameter in kinetic models. tandfonline.com | tandfonline.com |
Catalytic Applications and Mechanistic Studies of Copper Citrate
Nanoparticle-Mediated Catalysis
The use of citric acid or its salts as capping and stabilizing agents is a prominent strategy in the synthesis of copper-based nanoparticles. researchgate.net The citrate (B86180) ions can form intermediate copper citrate complexes that control the nucleation and growth of copper nanoparticles, preventing agglomeration and leading to particles with a narrow size distribution. This control over particle size and stability is critical, as the catalytic activity of nanoparticles is highly dependent on these properties. researchgate.netias.ac.in
Citrate-stabilized copper nanoparticles have demonstrated significant efficacy in various catalytic reduction reactions. A notable example is the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol, a model reaction for evaluating catalytic performance. nih.gov In the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄), the reaction is kinetically slow. However, the introduction of citrate-stabilized copper nanoparticles dramatically accelerates the process. nih.govresearchgate.net
Mechanistically, the catalytic cycle is believed to follow the Langmuir-Hinshelwood model. Both the 4-NP molecules and borohydride ions adsorb onto the surface of the copper nanoparticles. researchgate.net The borohydride ions then transfer surface-hydrogen species to the adsorbed 4-NP, leading to its reduction. researchgate.net The final product, 4-aminophenol, desorbs from the surface, freeing the active site for the next cycle. researchgate.net
Research has shown that bimetallic nanoparticles can offer enhanced catalytic activity. For instance, citrate-stabilized palladium@copper (Pd@Cu) bimetallic nanoparticles exhibit a significantly higher rate constant for the reduction of 4-NP compared to their monometallic counterparts. nih.govacs.org
Table 1: Comparison of Rate Constants for 4-Nitrophenol Reduction This table showcases the enhanced catalytic activity of bimetallic nanoparticles compared to monometallic ones in the reduction of 4-nitrophenol.
| Catalyst | Rate Constant (k) (min⁻¹) | Reference |
| Citrate-stabilized Cu Nanoparticles | 0.3322 | nih.gov |
| Citrate-stabilized Pd Nanoparticles | 0.2689 | nih.gov |
| Citrate-stabilized Pd@Cu Nanoparticles | 1.812 | nih.gov |
Oxidation Catalysis by this compound Derivatives
This compound-derived materials are also effective catalysts for oxidation reactions. The Pechini method, which utilizes citric acid and a polyhydroxyl alcohol (like ethylene (B1197577) glycol) to form a polyester (B1180765) resin in which metal cations are uniformly distributed, is a common synthesis route. ekb.eg This method has been used to create copper-containing catalysts for the oxidation of carbon monoxide (CO) and other volatile organic compounds (VOCs). ekb.egfrontiersin.org
For example, CuCr₂O₄ spinel catalysts synthesized via the Pechini method demonstrate good activity in CO oxidation. ekb.eg The use of citric acid in the synthesis influences the final properties of the catalyst, such as surface area and the reducibility of the metal ions, which are crucial for catalytic performance. mdpi.com Similarly, a Cu–citric acid metal-organic framework (MOF) has been successfully employed for the chemoselective oxidation of sulfides to sulfoxides. researchgate.net This highlights the role of the citrate ligand in creating a structured, porous catalyst with accessible active sites. researchgate.net
Copper-catalyzed carbon-carbon (C-C) coupling reactions are fundamental transformations in organic synthesis. Citrate-stabilized copper nanoparticles have proven to be effective catalysts in these reactions, notably in the Ullmann and Suzuki-Miyaura reactions. researchgate.netias.ac.inresearchgate.net
In the Ullmann reaction, which involves the condensation of an aryl halide to form a biaryl compound, the size of the citrate-capped copper nanoparticles plays a critical role in the reaction yield. researchgate.netias.ac.incapes.gov.br Studies on the coupling of iodobenzene (B50100) to form biphenyl (B1667301) have shown a dramatic increase in conversion when moving from uncapped copper powder to citrate-capped nanoparticles. researchgate.netias.ac.in Furthermore, decreasing the nanoparticle size from ~66 nm to 8 nm significantly improves the yield, demonstrating a clear size-dependent catalytic behavior. researchgate.netias.ac.in
Table 2: Effect of Copper Nanoparticle Size on Ullmann Reaction Yield This table illustrates the size-dependent catalytic activity of citrate-capped copper nanoparticles in the conversion of iodobenzene to biphenyl.
| Catalyst Type | Average Particle Size | Yield of Biphenyl (%) | Reference |
| Uncapped Copper Powder | Macro | 43 | researchgate.netias.ac.in |
| Citrate-Capped Cu Nanoparticles | ~66 nm | 88 | researchgate.netias.ac.in |
| Citrate-Capped Cu Nanoparticles | ~8 nm | 95 | researchgate.netias.ac.in |
| Citrate-Capped Cu Nanoparticles | ~5 nm | 95 | researchgate.netias.ac.in |
In addition to Ullmann reactions, a novel metal-organic framework synthesized from copper and citric acid (Cu-CA-MOF) has been shown to be an efficient catalyst for the Suzuki-Miyaura cross-coupling reaction. researchgate.net This demonstrates that this compound can be used not just to stabilize nanoparticles but also to construct more complex, heterogeneous catalysts for C-C bond formation. researchgate.netmdpi.com
Role of this compound in Combustion Catalysis
This compound plays a vital role as a precursor in the synthesis of combustion catalysts, particularly for solid propellants used in rockets and defense applications. scirp.orgtsijournals.com The citrate sol-gel method is a widely used technique to produce nano-sized copper chromite (CuCr₂O₄), a highly effective burning rate catalyst for the thermal decomposition of ammonium (B1175870) perchlorate (B79767) (AP), a common oxidizer in solid propellants. scirp.orgscirp.orgresearchgate.net
In this synthesis, metal nitrates (of copper and chromium) are mixed with citric acid. scirp.orgresearchgate.net The citric acid acts as a chelating agent, forming a gel that entraps the metal ions in a highly dispersed, homogeneous manner. scirp.org Upon heating, this gel undergoes a self-sustaining combustion or decomposition process, yielding fine, high-purity copper chromite nanoparticles. nih.govscirp.org The use of the citrate method is advantageous due to its low cost, simplicity, and ability to produce uniform nanoparticles with high surface area. scirp.orgacs.org
These nano-CuCr₂O₄ catalysts, when added to propellants, significantly enhance the burning rate and lower the decomposition temperature of ammonium perchlorate. scirp.orgtsijournals.com For example, nano copper chromite can lower the high-temperature decomposition of AP by as much as 118°C. scirp.org The proposed mechanism involves an electron transfer process, where the catalyst facilitates the decomposition of AP. scirp.org
Electrocatalytic Properties of this compound-Based Materials
Citrate is frequently used as a complexing agent in electrolytic baths for the electrodeposition of copper and copper-based alloys with notable electrocatalytic properties. unesp.brredalyc.orgjst.go.jp The citrate ions form soluble complexes with copper and other metal ions (e.g., zinc, molybdenum, tungsten) in the electrolyte, which is crucial for achieving adherent and uniform coatings, especially in alkaline solutions where metal hydroxides would otherwise precipitate. jst.go.jpresearchgate.net
The composition and structure of the electrodeposited material, which dictate its electrocatalytic activity, can be controlled by the bath composition, including the concentration of citrate. redalyc.orgresearchgate.net For instance, Cu-Zn-Mo composite coatings, which have potential applications as corrosion-resistant and electrocatalytic materials, are deposited from citrate-sulfate baths. unesp.brredalyc.org The citrate concentration influences the availability of free metal ions for reduction, thereby affecting the final composition of the alloy. redalyc.org
Materials electrodeposited from citrate baths have been investigated for various electrocatalytic reactions, including the hydrogen evolution reaction (HER). unesp.br The properties of the deposited alloys, such as their phase composition and surface morphology, are directly influenced by the complexation chemistry in the citrate bath, which in turn determines their performance as electrocatalysts. researchgate.netresearchgate.net
Photocatalytic Mechanisms of this compound Compounds
The Cu(II)-citric acid complex itself can participate directly in photocatalytic reactions. Research has demonstrated that this complex plays a significant catalytic role in the reduction of hexavalent chromium (Cr(VI)) under simulated solar light. researchgate.net The presence of Cu(II) significantly accelerates the reduction of Cr(VI) by citric acid. researchgate.net
The proposed mechanism involves the formation of a Cu(II)-citric acid complex, which, upon absorbing light, can generate Cu(I) and organic radicals through a ligand-to-metal charge transfer (LMCT) pathway. researchgate.net These highly reactive species, particularly Cu(I), are potent reducing agents that can efficiently reduce Cr(VI) to the less toxic Cr(III). The efficiency of this photocatalytic system is dependent on factors such as pH and the concentration of both the copper-citrate complex and the target pollutant. researchgate.net This process showcases a synergistic mechanism where the copper complex acts as a photocatalyst, and the citrate serves as both the complexing ligand and the sacrificial electron donor (hole scavenger). researchgate.netijcce.ac.ir
Environmental Remediation and Application of Copper Citrate in Water Systems
Adsorption and Removal Mechanisms of Chelated Copper Citrate (B86180) from Contaminated Water
The removal of the stable copper citrate complex from aqueous environments is a multifaceted process involving several key mechanisms. Unlike free copper ions, the chelated form requires more sophisticated interactions for effective sequestration.
One of the primary ways this compound is removed from water is through surface precipitation and complexation. Research has shown that in calcareous soils, the microbial degradation of citrate can promote the precipitation of aluminum (hydr)oxides, which concurrently decreases copper solubility through a co-precipitation process. researchgate.net Similarly, adsorbents like modified biochar and activated carbon can facilitate the removal of this compound through precipitation onto their surfaces. nih.gov The process often involves the formation of chemical bonds between the this compound complex and the adsorbent material. nih.govresearchgate.net
In some systems, decomplexation occurs first, where the copper ion is separated from the citrate ligand before being adsorbed. cnrs.fr However, direct adsorption of the entire anionic copper-citrate complex is also a significant mechanism. cnrs.frnih.gov For instance, studies using polyethylenimine (PEI) have shown that the polymer can quantitatively bind the copper(II)–citrate chelate, forming a ternary PEI–Cu–citrate complex that can then be separated. researchgate.net The dominant species in solution, such as CuCA⁻ and Cu₂CA₂²⁻, are often the ones that interact with and are removed by the adsorbent. cnrs.frdoi.org The precipitation of this compound itself can be very slow, sometimes taking days or even months to complete at certain pH levels, though the formation of copper hydroxide (B78521) at higher pH can accelerate the removal of the associated citrate. akjournals.com
Electrostatic forces play a crucial role in the adsorption of anionic this compound complexes. cnrs.fr Adsorbent materials with positively charged surfaces are effective at attracting and binding the negatively charged this compound species (e.g., CuCA⁻). nih.govdoi.org The surface charge of an adsorbent is dependent on the pH of the solution. When the solution's pH is below the adsorbent's point of zero charge (pHpzc), the surface is positively charged, enhancing the electrostatic attraction of anionic complexes. doi.orgresearchgate.net
A more advanced mechanism for removing this compound involves an oxidation-assisted adsorption process. This is particularly evident in systems using manganese oxide-modified biochar (BC-MnOx). nih.govresearchgate.net In this process, the manganese oxide (MnOx) on the biochar surface can partially oxidize the citrate component of the complex into acids with lower molecular weight. nih.govresearchgate.net
Electrostatic Adsorption and Hydrogen Bonding Interactions
Efficacy in Wastewater Treatment Technologies
Several wastewater treatment technologies have been investigated for their effectiveness in removing this compound complexes. The stability of the complex makes simple precipitation or adsorption of free ions ineffective, necessitating more advanced or modified approaches. nih.gov
Adsorption using modified materials is a prominent strategy. Nano-manganese oxide-modified biochar, for instance, has demonstrated exceptional performance, achieving up to 99% removal of this compound from water. nih.govresearchgate.net This high efficiency is maintained over a wide pH range, highlighting its stability and potential for practical application. nih.govresearchgate.net The mechanism combines oxidation, chemisorption, and physical adsorption. nih.gov Another study using a novel multi-amines decorated resin (PAMD) showed that the presence of citric acid increased copper adsorption capacity by 186% to 5.07 mmol/g, which was up to seven times higher than commercial resins under the same conditions. nih.gov
Polymer Assisted Ultrafiltration (PAUF) is another effective technology. In this process, a water-soluble polymer like polyethylenimine (PEI) is used to bind the anionic copper-citrate complexes. researchgate.net The resulting large polymer-metal complex can then be easily separated from the water using an ultrafiltration membrane, producing a permeate with very low metal concentrations. researchgate.net Centrifugal PEUF using poly(diallydimethylammonium chloride) (PDADMAC) has also been shown to be effective, with copper removal reaching 98% under optimal pH and concentration ratios. researchgate.net
Ion exchange resins are also employed, though their efficacy can be varied. A study comparing three types of chelating resins found that Dowex M4195, which has a bis-pyridylmethyl amine functional group, showed the highest adsorption capacity for copper from a synthetic copper-citrate complex solution. researchgate.netresearchgate.net The table below summarizes the efficacy of different adsorbents and technologies.
| Technology/Adsorbent | Key Finding/Efficacy | Reference |
|---|---|---|
| Manganese Oxide-Modified Biochar (BC-MnOx) | Achieved up to 99% removal efficiency of this compound (CuCA). | nih.govresearchgate.net |
| Multi-amines Decorated Resin (PAMD) | Cu adsorption capacity increased by 186% (to 5.07 mmol/g) in the presence of citric acid. | nih.gov |
| Polymer Assisted Ultrafiltration (PAUF) with PDADMAC | Copper removal reached 98% at pH 5 with optimal polymer concentration. | researchgate.net |
| Citric Acid Washing | Removed 80% of Cu(II) from contaminated sediment after 4 hours. | nih.gov |
| PEI-Agarose Adsorbent Column | Presence of citric acid (at 0.5 molar ratio to copper) enhanced total copper uptake by 175%. | nih.gov |
Environmental Fate and Transport of this compound
When this compound is introduced into the environment, its fate and transport are governed by a complex interplay of physical, chemical, and biological processes. cambridgecommodities.com The citric acid component is expected to partition mainly to water (55.76%) and soil (44.20%), with minimal distribution to air or sediment. cambridgecommodities.com The transport and bioavailability of the copper component are significantly influenced by its chelation with citrate.
In aquatic systems, applied copper tends to partition rapidly to suspended particles and algae. scirp.org A significant majority—often over 90%—of the applied copper is transferred from the water column to the sediments, typically within a couple of days. scirp.orgresearchgate.net The transport to sediments is heavily mediated by sorption to suspended particulates and precipitation. scirp.org
Once in the sediment, the copper is not necessarily permanently locked away but can undergo further transformations. Over time, it tends to shift to less bioavailable and more stable forms, which reduces the risk to aquatic organisms. scirp.orgresearchgate.net The bioavailability of copper in sediments is influenced by several factors, including acid volatile sulfides, pH, cation exchange capacity, and the content of organic matter. scirp.org While copper can accumulate in the food chain, its toxicity and bioavailability in water are decreased by complexation with agents like citrate and adsorption onto organic matter and mineral oxides. cambridgecommodities.com The ultimate environmental risk depends on the specific characteristics of the receiving water body and sediment. scirp.orgresearchgate.net
Agricultural and Plant Science Research on Copper Citrate Mechanisms
Efficacy as a Chemical Defoliant: Mechanistic Studies on Leaf Abscission Induction
Copper citrate (B86180) has demonstrated potential as a chemical defoliant, a substance that promotes the shedding of leaves. scispace.comresearchgate.net The application of copper citrate can induce leaf necrosis, which is visibly different from necrosis caused by pathogens. cabidigitallibrary.org This phytotoxic effect on the leaves facilitates their removal. cabidigitallibrary.org The process of leaf shedding is a natural plant process known as abscission.
When applied at certain concentrations, this compound can cause a high degree of defoliation in fruit nursery stock. researchgate.netcabidigitallibrary.org For instance, studies have shown that this compound can lead to 100% defoliation in plum nursery stocks at concentrations of 1.0% and higher. cabidigitallibrary.org The effectiveness of this compound as a defoliant can be influenced by the plant species and the concentration used. researchgate.netcabidigitallibrary.org Research indicates a stronger defoliation effect on plum stocks compared to apple stocks. researchgate.net
The underlying mechanism involves the induction of stress responses within the plant due to elevated copper levels. This stress can lead to the production of plant hormones that regulate abscission. In some cases, pathogen-triggered leaf abscission has been identified as a defense mechanism in plants. nih.gov This process can be triggered by bacterial pathogens and involves signaling pathways within the plant. nih.gov
Application in Plant Disease Control: Fungicidal and Bactericidal Mechanisms
Copper compounds have a long-standing history in managing fungal and bacterial diseases in agriculture. mdpi.com this compound, in particular, has been noted for its fungicidal and bactericidal properties. cabidigitallibrary.orggoogle.comcabidigitallibrary.org Its effectiveness is largely due to the copper ions (Cu²⁺) it releases. google.com
The antimicrobial action of copper is multifaceted. wikipedia.orgresearchgate.net When this compound is applied, the released copper ions can interact with pathogenic cells. google.com A primary mechanism is the denaturation of proteins and enzymes essential for the pathogen's survival. google.comwikipedia.org Copper ions have a strong affinity for sulfhydryl groups in proteins, and by binding to them, they can disrupt the protein's structure and function. cabidigitallibrary.orgscielo.br This interference with enzymatic processes is a key aspect of its fungicidal action. cabidigitallibrary.orgresearchgate.net
Furthermore, copper ions can disrupt the integrity of the pathogen's cell membrane. google.comwikipedia.org This can lead to the leakage of essential cellular components and ultimately, cell death. wikipedia.org Some research suggests that copper can also interfere with the pathogen's genetic material. researchgate.net The citrate portion of the molecule may aid in the uptake of copper by the pathogen.
Plant Physiological Responses and Molecular Mechanisms of Copper Interaction
Copper is an essential micronutrient for plants, playing a role in various physiological processes, but it can be toxic at high concentrations. scielo.brnih.govscielo.br
Copper Uptake and Transport Mechanisms in Plants
Plants primarily absorb copper from the soil through their roots in the form of the cupric ion (Cu²⁺). mdpi.com This uptake is an active process mediated by specific transporter proteins. nih.govscielo.br Once inside the plant, copper is transported to different tissues, such as leaves, through the xylem. nih.gov During transport, copper is often bound to organic molecules like citric acid to prevent toxicity. nih.govmdpi.com The presence of citrate in this compound can thus facilitate the movement of copper within the plant. rsc.org
Copper Homeostasis and Intracellular Compartmentalization
Plants have developed sophisticated mechanisms to maintain copper balance, a process known as homeostasis. nih.govmdpi.comfrontiersin.orgnih.gov This involves regulating copper uptake, transport, and storage to prevent toxic accumulation. nih.govmdpi.comfrontiersin.org Inside the cells, excess copper can be bound by specific proteins, such as metallothioneins and phytochelatins, which act as chelating agents. mdpi.comd-nb.info This sequestered copper can then be stored in cellular compartments like the vacuole to isolate it from sensitive metabolic processes. nih.govmdpi.com
Influence on Plant Biochemical Pathways and Enzyme Systems
Copper is a vital component of several enzymes and proteins involved in key plant processes. scielo.brscielo.brcsic.es These include photosynthesis (plastocyanin), respiration (cytochrome c oxidase), and defense against oxidative stress (copper/zinc superoxide (B77818) dismutase). nih.govscielo.br However, excessive copper can disrupt these pathways by inhibiting enzyme activity or interfering with the function of essential proteins. scielo.brcsic.es High levels of copper can also induce a deficiency of other essential nutrients, like iron, leading to symptoms such as chlorosis. scielo.br
Table 1: Interactive Data Table of Copper's Influence on Plant Enzyme Systems
| Enzyme/Protein | Function | Effect of Excess Copper |
| Plastocyanin | Photosynthetic electron transport nih.govscielo.br | Inhibition of photosynthesis scielo.brscielo.br |
| Cytochrome c oxidase | Mitochondrial respiration nih.govscielo.br | Impairment of respiration scielo.br |
| Copper/zinc superoxide dismutase (Cu/Zn-SOD) | Oxidative stress protection nih.govscielo.br | Disruption of antioxidant defense |
| Laccase | Cell wall metabolism scielo.brcsic.es | Altered cell wall structure |
Soil Amendment: Copper Mobility and Bioavailability in Agricultural Soils
When this compound is applied to agricultural soils, its copper becomes subject to various soil processes that determine its mobility and availability to plants. uclm.esembrapa.br
The mobility and bioavailability of copper in soil are significantly influenced by soil pH. csic.esembrapa.br In acidic soils, copper is generally more mobile and available for plant uptake. csic.esembrapa.br As soil pH increases, copper tends to form less soluble compounds, reducing its availability. csic.es
Soil organic matter plays a crucial role in copper's behavior in soil. csic.esembrapa.br Organic matter can bind copper, which can decrease its mobility and immediate bioavailability. embrapa.brunirioja.es However, the formation of soluble organic-copper complexes can sometimes enhance its mobility. embrapa.br Clay content also affects copper mobility, as clay particles can adsorb copper ions, restricting their movement. csic.esunirioja.es The citrate component of this compound is biodegradable by soil microorganisms. nih.gov
Table 2: Interactive Data Table of Factors Affecting Copper Mobility and Bioavailability in Soil
| Soil Property | Influence on Copper Mobility | Influence on Copper Bioavailability |
| Low pH (Acidic) | Increased mobility csic.es | Increased bioavailability |
| High Organic Matter | Generally decreased mobility of free ions embrapa.brunirioja.es | Can decrease immediate bioavailability embrapa.br |
| High Clay Content | Decreased mobility csic.esunirioja.es | Decreased bioavailability unirioja.es |
Biomolecular Interactions and in Vitro Biological Mechanisms of Copper Citrate
Protein Binding and Interaction Studies
The biological activity of copper is intrinsically linked to its ability to bind to proteins, which transport, deliver, and incorporate the metal ion into active sites, or are regulated by its binding.
Serum albumins, the most abundant proteins in the bloodstream, are primary carriers for various endogenous and exogenous substances, including metal ions. nih.gov Both Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) have been extensively studied as models for copper binding. nih.govresearchgate.net
Copper (II) ions exhibit a high affinity for a primary binding site at the N-terminus of HSA and BSA. nih.govresearchgate.net Spectroscopic and calorimetric studies on the interaction between various copper (II) complexes and BSA reveal that the binding process is often static in nature, involving the formation of a complex. nih.govresearchgate.net This interaction can induce conformational changes in the protein, often leading to a reduction in the α-helical content of the albumin structure. nih.govresearchgate.net Thermodynamic analyses indicate that the binding can be driven by different forces; for instance, studies with copper ions suggest the interaction with BSA is primarily driven by electrostatic forces, while interactions with other copper complexes may be governed by hydrophobic forces or hydrogen bonding. researchgate.net
While direct studies on copper citrate (B86180) are limited, research on related systems provides significant insights. The citrate anion itself can mediate protein interactions; studies using citrate-coated gold nanoparticles show that BSA binding occurs via an electrostatic mechanism, where the negatively charged citrate layer interacts with positive charges on the protein surface. acs.org It is known that albumin can bind d-block transition metals like Cu2+ at multiple sites. researchgate.net In the case of copper citrate, the copper ion likely binds to the established N-terminal site of albumin, a process potentially modulated by the citrate ligand which could influence the local electrostatic environment and binding thermodynamics. nih.gov
| Technique | Observation | Inferred Interaction Mechanism | Reference |
|---|---|---|---|
| Fluorescence Spectroscopy | Static quenching of BSA's intrinsic fluorescence upon copper binding. | Formation of a ground-state complex between copper and BSA. | nih.govresearchgate.net |
| Isothermal Titration Calorimetry (ITC) | Binding can be endothermic and entropically driven or show negative enthalpy changes depending on the copper species. | Indicates binding is thermodynamically favorable; forces can be electrostatic or hydrophobic. | nih.govresearchgate.net |
| Circular Dichroism (CD) Spectroscopy | Reduction in the α-helical content of BSA upon copper complex binding. | Copper binding induces conformational changes in the secondary structure of the protein. | nih.gov |
| Voltammetry | Shift of Cu2+ reduction potential to more negative values upon BSA binding. | Strong complex formation between BSA and the copper ion. | nih.gov |
Once inside a cell, copper ions are not left free but are immediately bound and trafficked by a network of specialized copper chaperone proteins. scnu.edu.cnfrontiersin.org These chaperones ensure the safe delivery of copper to specific partner proteins, preventing unwanted reactions and maintaining cellular homeostasis. scnu.edu.cn A well-characterized example is the CopZ family of copper chaperones, found in many bacteria. nih.govoup.com
CopZ is a small, cytoplasmic protein that specifically binds and transports monovalent copper, Cu(I). scnu.edu.cnuniprot.org The protein features a conserved MxCxxC metal-binding motif within a ferredoxin-like βαββαβ fold, which provides the cysteine residues necessary to coordinate the Cu(I) ion. nih.govrcsb.org Structural studies reveal that the binding of Cu(I) induces significant conformational changes in the metal-binding loop of apo-CopZ. rcsb.org
The primary function of CopZ is to act as a copper shuttle, delivering the metal ion to its cognate partner, typically a copper-transporting P-type ATPase such as CopA. uniprot.orgresearchgate.netnih.gov This interaction is highly specific and is enhanced by the presence of copper. nih.gov Surface plasmon resonance analyses have demonstrated that the binding affinity of CopZ for the CopA ATPase increases significantly when CopZ is loaded with copper, primarily due to a lower dissociation rate. nih.gov This ensures an efficient and directed transfer of copper from the chaperone to the exporter, which then pumps the excess copper out of the cell. oup.comresearchgate.net In some systems, CopZ also delivers copper to transcriptional regulators like CopY, thereby controlling the expression of copper-resistance genes. oup.com The citrate component of this compound does not directly participate in this process, which involves the transfer of the copper ion itself after its dissociation and reduction to the Cu(I) state.
Interaction with Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)
Nucleic Acid (DNA) Binding and Structural Perturbation Studies
The interaction of copper with nucleic acids is a critical aspect of its biological activity and potential cytotoxicity. Numerous studies have shown that copper complexes can bind to DNA and, in some cases, induce cleavage. mdpi.commdpi.com
Copper ions (Cu2+) can interact with DNA in several ways. At low concentrations, they may bind to the phosphate (B84403) backbone, but at higher concentrations, they preferentially bind to the DNA bases, which can destabilize the double helix structure and lower its melting temperature (Tm). acs.org The binding can occur through various modes, including intercalation, where a complex inserts itself between the base pairs of the DNA. researchgate.netnih.gov This interaction can perturb the native B-DNA conformation, affecting both base stacking and helicity. nih.gov
A significant mechanism of copper-induced DNA damage is through the generation of reactive oxygen species (ROS). nih.gov In the presence of a reducing agent, Cu(II) can be reduced to Cu(I), which then reacts with molecular oxygen or hydrogen peroxide to produce potent damaging agents like the hydroxyl radical. This radical can attack the deoxyribose sugar or the nucleotide bases, leading to single-strand or double-strand breaks in the DNA. mdpi.comnih.gov
Interestingly, the citrate moiety has been shown to play a direct role in modulating copper's interaction with DNA. A study on a copper-selective DNA-cleaving DNAzyme found that its catalytic cleavage rate was significantly enhanced by citrate-coated nanoparticles. rsc.org The citrate ions were found to drive the oxidative cleavage of the DNA substrate, suggesting that the citrate ligand can actively participate in the redox chemistry at the DNA-copper interface. rsc.org This indicates that this compound may not only serve as a source of copper ions but that the citrate itself could influence the subsequent reactivity of copper towards DNA.
Modulation of Enzymatic Activities by this compound
Copper is a catalytic or structural component of many essential enzymes, but excess copper can also be inhibitory. mdpi.comatamanchemicals.com Copper ions have been shown to modulate the activity of a wide range of enzymes, particularly those involved in glucose metabolism and the Krebs cycle. mdpi.comnih.gov
In vitro and in vivo studies have demonstrated that excess copper can inhibit key glycolytic enzymes such as hexokinase (HK), phosphofructokinase (PFK), and pyruvate (B1213749) kinase (PK). mdpi.comnih.gov Furthermore, enzymes of the Krebs cycle, like citrate synthase (CS), and the pentose (B10789219) phosphate pathway, such as glucose-6-phosphate dehydrogenase (G6PD), are also susceptible to inhibition by copper. mdpi.com Conversely, copper can also activate or protect the function of other enzymes. It is an essential cofactor for lysyl oxidase, which is critical for collagen and elastin (B1584352) cross-linking, and it can inhibit insulin-degrading enzymes (IDE), thereby increasing insulin (B600854) levels. mdpi.comatamanchemicals.com
The presence of citrate can profoundly alter copper's effect on enzyme activity, primarily through chelation. A key study demonstrated that while copper (0.6 mM) caused a more than 90% inhibition of β-glucosidase activity in an acetate (B1210297) buffer, no significant inhibition was observed in a citrate buffer, even at higher copper concentrations (1 mM). tandfonline.com This is because citrate complexes the copper ions more strongly than the enzyme's active site, preventing the inhibitory interaction. tandfonline.com In another study on pea seedlings, copper treatment alone induced a strong increase in the activity of antioxidant enzymes of the ascorbate-glutathione cycle; however, co-treatment with citrate eliminated this copper-imposed effect. plantbiologyconference.com This demonstrates that this compound may have a different enzymatic impact than free copper ions, with the citrate ligand acting as a modulator of copper's bioactivity.
| Enzyme | Biological System/Model | Effect of Copper | Modulating Role of Citrate | Reference |
|---|---|---|---|---|
| Hexokinase (HK) | Rat model, Crab gills | Inhibition | Not specified | mdpi.comnih.gov |
| Pyruvate Kinase (PK) | Rat model, Crab gills | Inhibition | Not specified | mdpi.comnih.gov |
| Citrate Synthase (CS) | Eukaryotes, Crab gills | Inhibition | Not specified | mdpi.comnih.gov |
| Insulin-Degrading Enzyme (IDE) | In vitro models | Inhibition | Not specified | mdpi.com |
| β-Glucosidase | In vitro (almond) | Inhibition | Citrate buffer prevents inhibition by chelating copper. | tandfonline.com |
| Ascorbate Peroxidase (APX), Glutathione Reductase (GR) | Pea seedlings | Increased activity | Co-treatment with citrate eliminates the copper-induced increase. | plantbiologyconference.com |
| Lysyl Oxidase | General physiological process | Activation (as cofactor) | Not specified | atamanchemicals.com |
In Vitro Cellular and Subcellular Interaction Mechanisms
The journey of copper from the extracellular environment into the cell and to its final subcellular destination is a complex, multi-step process. The chemical form of copper, such as in a this compound complex, can influence its uptake.
Once inside the cell, copper is immediately passed to cytosolic chaperones, such as ATOX1, which then deliver it to the secretory pathway for incorporation into cuproenzymes. frontiersin.orgdrugbank.com For delivery to the mitochondria, another crucial site of copper utilization (e.g., for cytochrome c oxidase), a separate pathway involving different chaperones like COX17 is utilized. frontiersin.org
Advanced Analytical Methodologies for Copper Citrate Analysis
Spectroscopic Quantification and Detection Methods
Spectroscopic and spectrometric methods are mainstays in the analysis of copper-containing compounds. They rely on the interaction of electromagnetic radiation with atoms or molecules to provide quantitative and qualitative information.
UV-Visible Spectrophotometric Determination
UV-Visible spectrophotometry is a versatile technique for the quantification of copper ions. The method is based on the formation of a colored complex between copper(II) ions and a complexing agent, which absorbs light in the ultraviolet or visible range. In the context of copper citrate (B86180), the citrate ion itself can form complexes with copper. Research has shown that the UV-Vis spectra of copper-citrate solutions are pH-dependent, with a specific complex, [Cu₂cit₂H₋₂]⁴⁻, forming at a pH greater than 5. researchgate.net
The determination of copper(II) can also be achieved by forming a more intensely colored complex with other specific chromogenic reagents. For instance, a method using N'-(1-(pyridin-2-yl)ethylidene)isonicotinohydrazide (ACPINH) forms a greenish-yellow complex with Cu(II) at pH 6.0, with a maximum absorbance (λmax) at 365 nm. jocpr.com In such analyses, citric acid can be used as a masking agent to prevent interference from other metal ions like Co(II), Ni(II), and Zn(II). jocpr.com The absorbance of the resulting solution, measured at a specific wavelength, is directly proportional to the concentration of copper, following the Beer-Lambert law. A typical analysis involves measuring the absorbance of solutions with known copper concentrations to create a calibration curve, which is then used to determine the concentration in an unknown sample. jocpr.com
A method for the micro-determination of copper in tap water using Sulphonazo III as a chromogenic reagent measures the absorbance of the colored complex at 606 nm. pubtexto.com This method demonstrates the validity of the Beer-Lambert law for copper concentrations up to 30 µg/25 ml and uses citric acid as a masking agent to eliminate interference from other ions. pubtexto.com
Atomic Absorption Spectrometry (AAS, GFAAS, FAAS) for Copper Quantification
Atomic Absorption Spectrometry (AAS) is a highly specific and sensitive technique used for the quantification of elements. The principle involves measuring the absorption of light by free atoms in the gaseous state. The sample is atomized, typically by a flame (Flame AAS or FAAS) or an electrothermal graphite (B72142) furnace (Graphite Furnace AAS or GFAAS), and a light beam of a specific wavelength characteristic of the element of interest is passed through the atomic vapor.
Flame Atomic Absorption Spectrometry (FAAS) is a robust and common technique for determining copper concentrations, typically at the parts-per-million (ppm) level. govst.edu In this method, a solution of the sample is aspirated into a flame (commonly air-acetylene), where it is atomized. usgs.gov FAAS is used in quality control of copper citrate to determine the content of metallic impurities such as iron, nickel, cadmium, and lead. oiv.intoiv.int The method is noted for its high selectivity, speed, and low operational cost. govst.edu For trace-level determination in complex matrices like environmental samples, a pre-concentration step, such as solid-phase extraction, may be employed prior to FAAS analysis to enhance sensitivity. tubitak.gov.tr
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) , also known as electrothermal atomic absorption spectrometry (ETAAS), offers significantly higher sensitivity than FAAS, allowing for quantification at trace and ultra-trace levels (parts-per-billion, ppb, or µg/L). eag.com Instead of a flame, GFAAS uses a small graphite tube that is electrically heated in stages to dry, char, and finally atomize the sample. eag.comepa.gov This method requires only a small sample volume. eag.com A GFAAS method was developed to determine copper and other elements in infant formulas, where citric acid was used during the sample digestion process. oup.com This highlights the compatibility of the technique with citrate-containing matrices.
| Parameter | Flame Atomic Absorption Spectrometry (FAAS) | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) |
| Principle | Measures light absorption by atoms atomized in a flame. usgs.gov | Measures light absorption by atoms atomized in an electrically heated graphite tube. epa.gov |
| Sensitivity | Lower (e.g., mg/L or ppm range). govst.edu | Higher (e.g., µg/L or ppb range). eag.com |
| Sample Volume | Larger volume required. | Small volume (typically <100 µL) required. eag.com |
| Common Use | Routine analysis, higher concentration measurements. govst.edu | Trace and ultra-trace element analysis. eag.com |
| Detection Limit (Copper) | ~0.12 mg/L in digested soil samples. govst.edu | ~0.043 µg/g in infant formula. oup.com |
This table provides a general comparison of FAAS and GFAAS techniques for copper analysis based on cited research.
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical tool for the determination of trace elements in a wide variety of samples. researchgate.netunil.ch The technique utilizes an argon plasma, which reaches temperatures of approximately 10,000 K, to excite atoms and ions in the sample. unil.ch As these excited species relax to a lower energy state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample. polymersolutions.com
ICP-OES is known for its ability to perform simultaneous multi-element analysis with high sensitivity and throughput. researchgate.net Its effectiveness in analyzing copper in a citrate medium has been demonstrated through validation studies. In one such study, an electrochemical method for copper determination was validated against ICP-OES. scielo.br The results from both methods were found to be very similar, with an average deviation of only 2.56%, confirming the accuracy and reliability of ICP-OES for quantifying copper in a citrate matrix. scielo.brscielo.br The measurements for this validation were performed on an ICP-OES (model Optima 4300 DV, Perkin Elmer Instruments). researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most sensitive techniques for elemental analysis, capable of detecting elements at sub-µg/L (parts-per-trillion, ppt) concentrations. epa.gov Like ICP-OES, it uses an argon plasma to generate ions from the elements within the sample. However, instead of measuring emitted light, ICP-MS uses a mass spectrometer to separate and detect the ions based on their mass-to-charge ratio. nih.gov
This technique is particularly well-suited for trace and ultra-trace analysis where exceptional sensitivity is required. nih.govresearchgate.net Recent advancements have enabled the application of ICP-MS to complex biological samples, including the measurement of copper in single red blood cells. frontiersin.org For determining different chemical forms or species of an element, ICP-MS can be coupled with separation techniques like liquid chromatography (LC). An LC-ICP-MS method has been developed to separate and quantify "extractable copper" from protein-bound copper in serum, which is crucial for studying diseases related to copper metabolism. rsc.org The high sensitivity of ICP-MS makes it an invaluable tool for determining trace impurities in high-purity materials like this compound or for detecting minute quantities of copper in environmental and biological systems. epa.govfrontiersin.org
Electrochemical and Voltammetric Techniques
Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the determination of metal ions. These techniques measure changes in electrical properties (like current or potential) that occur during an electrochemical reaction involving the analyte.
Anodic Linear Scanning Voltammetry (ALSV)
Anodic Linear Scanning Voltammetry (ALSV) is a highly sensitive electrochemical technique used for the determination of trace metals. The method typically involves a pre-concentration step where the metal ion (Cu²⁺) is reduced and deposited onto the surface of a working electrode (e.g., platinum) at a fixed negative potential. scielo.br Following this deposition, the potential is scanned in the positive (anodic) direction, which causes the deposited metal to be stripped (oxidized) back into the solution. This stripping process generates a current peak, the height or area of which is proportional to the concentration of the metal in the sample.
A study on the determination of copper in a citrate medium using a platinum electrode found that ALSV could effectively quantify copper at ppb levels. scielo.br The electrochemical process was characterized as irreversible, with a distinct and well-defined oxidation peak for copper occurring at -0.03 V. scielo.brresearchgate.net This research successfully validated the ALSV method against the standard ICP-OES technique, demonstrating a strong correlation and a low deviation of 2.56% between the two methods. scielo.brscielo.br ALSV, along with other stripping voltammetry techniques, is considered a promising method for heavy metal analysis due to its high sensitivity and the ability to recover the metal in its solid state. scielo.brresearchgate.net
| Parameter | Finding | Source |
| Technique | Anodic Linear Scanning Voltammetry (ALSV) | scielo.br |
| Analyte | Copper (Cu) in citrate medium | scielo.br |
| Working Electrode | Platinum | scielo.br |
| Observed Event | Well-defined oxidation peak | scielo.br |
| Oxidation Peak Potential | -0.03 V | scielo.brresearchgate.net |
| Validation Method | Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) | |
| Deviation vs. ICP-OES | 2.56% | scielo.brscielo.br |
This table summarizes key findings from a study on the ALSV determination of copper in a citrate medium.
Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV/DPASV)
Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV), and its anodic variant (DPASV), are highly sensitive electrochemical techniques for the determination of trace metal ions, including copper. These methods involve a preconcentration step where the target analyte is adsorbed onto the working electrode surface, followed by a stripping step where the adsorbed species is electrochemically reduced or oxidized, generating a current signal proportional to its concentration.
In the context of this compound analysis, DPAdSV can be employed to determine copper(II) ions. scielo.br The technique often utilizes a modified electrode to enhance the adsorption of the copper complex. For instance, a biochar-modified carbon paste electrode has been successfully used for the determination of copper(II) ions in various samples, with validation against Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) showing concordant results within a 95% confidence interval. scielo.brscielo.br Similarly, a glassy carbon electrode modified with 1-diazo-2-naphthol-4-sulfonic acid and multi-walled carbon nanotubes has been used for the simultaneous detection of Co(II) and Cu(II) by DPASV. scielo.brresearchgate.net
The key advantage of DPAdSV/DPASV lies in its ability to achieve very low detection limits, often in the nanomolar (nM) to picomolar (pM) range, by accumulating the analyte at the electrode surface prior to measurement. scielo.br This makes it particularly suitable for environmental monitoring and trace analysis where copper concentrations can be extremely low.
Table 1: Comparison of Voltammetric Techniques for Copper Analysis
| Feature | DPAdSV/DPASV |
| Principle | Adsorptive preconcentration followed by voltammetric stripping. |
| Sensitivity | High (nM to pM levels). scielo.br |
| Selectivity | Can be enhanced by using chemically modified electrodes. scielo.brscielo.br |
| Application | Trace metal analysis in various matrices. scielo.brscielo.br |
Chronoamperometry in this compound Systems
Chronoamperometry is an electrochemical technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. It is a valuable tool for studying the kinetics of electrode processes, including nucleation and growth mechanisms during electrodeposition.
In this compound systems, chronoamperometry has been utilized to investigate the electroactivity of copper and the process of its deposition. scielo.br Studies have shown that in a sulfate (B86663)/citric acid/sodium citrate medium, the electrochemical behavior of copper is characteristic of an irreversible process. scielo.br By analyzing the current-time transients, researchers can gain insights into the influence of potential on the formation and growth of copper deposits. scielo.br For example, chronoamperometric measurements at different potentials can reveal how the deposition kinetics are affected by the presence of citrate, which acts as a complexing agent. iapchem.org
The technique has also been employed to evaluate the nucleation and growth kinetics of copper deposits on various substrates, such as annealed steel electrodes. iapchem.org The shape of the chronoamperometric curves can indicate whether the nucleation process is instantaneous or progressive.
Chromatographic Separation Techniques for Citrate and Copper Species
Chromatographic techniques are essential for separating and quantifying the various species present in complex mixtures, such as those containing copper and citrate.
High-Performance Liquid Chromatography (HPLC) for Related Ligands
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of organic molecules. In the context of this compound systems, HPLC can be employed to separate and quantify citrate and other related organic ligands. peerj.comresearchgate.net A common approach involves the use of a reversed-phase (RP) column, such as a C18 column. peerj.comresearchgate.net
For the detection of copper ions, which are not directly detectable by a UV detector, a pre-column derivatization step is often necessary. This involves forming a stable, UV-active complex with a chelating agent. peerj.com For instance, ethylenediaminetetraacetic acid (EDTA) can be used to form a Cu-EDTA complex that can be readily detected by a UV detector. peerj.comresearchgate.net This method has been validated for its linearity, precision, sensitivity, and accuracy in quantifying copper in various matrices. peerj.comresearchgate.net
Furthermore, HPLC coupled with a radio-detector has been used to investigate the lability of copper complexes, including this compound. cmu.edu This technique allows for the continuous separation of free copper ions from the copper complex, enabling the study of dissociation kinetics. cmu.edu
Ion Chromatography for Anionic Species
Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and determination of ionic species. lpdlabservices.co.ukunil.ch It is a well-established technique for the analysis of inorganic anions and cations in various samples, including environmental and industrial ones. unil.chresearchgate.net
In this compound systems, IC is particularly useful for the analysis of citrate and other anionic species that may be present. The separation is typically achieved using an ion-exchange column, followed by detection using a conductivity detector. metrohm.com For enhanced sensitivity, a suppressor column is often used to reduce the background conductivity of the eluent. google.com
IC can be used to quantify major anions such as chloride, nitrate (B79036), sulfate, and phosphate (B84403), as well as weak organic acids like citrate. lpdlabservices.co.uk The technique offers the advantage of being able to determine multiple anions in a single analysis. unil.ch
Table 2: Chromatographic Techniques for this compound Analysis
| Technique | Principle | Analytes | Detector |
| HPLC | Partitioning between a stationary phase and a mobile liquid phase. | Citrate, related organic ligands, copper (after derivatization). peerj.comresearchgate.net | UV-Vis, Radio-detector. peerj.comcmu.edu |
| Ion Chromatography | Ion-exchange separation. | Citrate and other anionic/cationic species. lpdlabservices.co.ukunil.ch | Conductivity. metrohm.com |
Mass Spectrometry (Electrospray Ionization-Mass Spectrometry, ESI-MS) for Complex Stoichiometry
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules, including metal-ligand complexes. It has become an increasingly important tool for determining the stoichiometry and structure of complexes in solution. frontiersin.orgoceanbestpractices.org
In the study of copper-citrate systems, ESI-MS has been instrumental in identifying the formation of various complex species. frontiersin.orgnih.gov Research has shown that ESI-MS can detect complexes with different stoichiometries, such as 1:1 and 2:1 (metal:citrate) ratios. nih.gov These findings have been corroborated by theoretical calculations. nih.gov
One of the significant advantages of ESI-MS is its ability to provide direct molecular-level information about the species present in a sample. frontiersin.org This can reveal the existence of species that may be difficult to detect using other methods, such as ternary complexes involving both copper and another metal with citrate. frontiersin.org However, it is important to be aware of potential instrumental artifacts, such as reduction reactions, fragmentation, and changes in ionization efficiencies, which can affect the interpretation of ESI-MS data. frontiersin.orgoceanbestpractices.orgnih.gov Despite these challenges, when used carefully and often in conjunction with other techniques, ESI-MS provides invaluable insights into the complexation behavior of copper and citrate. frontiersin.orgresearchgate.net
Advanced Speciation Analysis Techniques for Copper-Citrate Systems
The speciation of copper—the distribution of a metal among its various chemical forms—is crucial for understanding its bioavailability, toxicity, and reactivity. In copper-citrate systems, a combination of advanced analytical techniques is often required for a comprehensive speciation analysis.
Synchrotron radiation-based techniques, such as X-ray Absorption Fine Structure (XAFS) and X-ray Fluorescence (XRF), offer powerful tools for probing the local chemical environment and oxidation state of copper in complex matrices. researchgate.net For instance, XAFS analysis has been used to demonstrate that in certain biological systems, copper can be transformed into species like Cu-citrate. researchgate.net
Coupled techniques, such as Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS), provide a powerful approach for separating different copper species followed by their highly sensitive detection. nih.gov This allows for the quantification of individual copper-containing species in a sample.
Computer modeling programs, such as NSPEC, can be used in conjunction with experimental data to predict the distribution of copper species under different conditions, such as varying pH. rsc.org Comparative studies have shown that for relatively simple systems like this compound, there can be good agreement between the predicted speciation and experimental data obtained from techniques like electrothermal atomization atomic absorption spectrometry (ETAAS) following solid-phase extraction. rsc.org
Ultimately, a multi-technique approach, combining electrochemical, chromatographic, spectrometric, and computational methods, is often necessary to fully characterize the complex speciation of copper-citrate systems. researchgate.netrsc.orgdcceew.gov.au
Emerging Research Directions and Future Perspectives
Development of Novel Copper Citrate (B86180) Derivatives for Specific Applications
Researchers are actively developing new derivatives of copper citrate to tailor its properties for specific uses. This includes the creation of functionalized nanoparticles and complex structures with enhanced efficacy.
One area of focus is the synthesis of copper-citrate-chitosan composite nanoparticles (CuCC NPs). acs.org These nanoparticles are designed for applications such as chemodynamic therapy in cancer treatment. By encapsulating copper-citrate complexes within natural chitosan (B1678972) polymers, the biotoxicity of copper ions is significantly reduced. acs.org This allows for selective accumulation in tumor tissues, where the acidic and glutathione-rich microenvironment facilitates the degradation of the nanoparticles and the release of copper ions. acs.org
Another avenue of research involves the functionalization of copper oxide nanoparticles with citrate. This process aims to enhance their antibacterial and antibiofilm properties. nih.govresearchgate.net For instance, the green synthesis of copper oxide nanoparticles functionalized with extracts from Cymbopogon citratus has shown promise. nih.gov In a similar vein, citric acid mediation has been used in the biogenic synthesis of copper nanoparticles to promote the reducing action of cinnamon bark extract and modify the surface morphology of the resulting nanoparticles. sci-hub.se
Furthermore, the development of ternary complexes of copper with dipicolinate and diimines is being explored for their cytotoxic activity against cancer cells. researchgate.net The synthesis of ammoniacal this compound is also being refined for its use as a fungicide and biocide in agriculture and wood preservation. marketresearchintellect.comriverlandtrading.com These new formulations aim to improve efficacy and align with the increasing demand for organic and sustainable solutions. marketresearchintellect.com
Integration of Multi-Omics Approaches in Mechanistic Studies
To gain a comprehensive understanding of how this compound interacts with biological systems, researchers are increasingly turning to multi-omics approaches. This involves the combined analysis of genomics, transcriptomics, proteomics, and metabolomics to elucidate the complex cellular responses to copper exposure.
Transcriptomics: Studies have analyzed the gene expression changes in organisms exposed to copper. For example, in the fungus Fibroporia radiculosa, transcriptomics analysis using this compound revealed the upregulation of copper-transporting ATPase genes, suggesting a mechanism for copper tolerance. frontiersin.org In the sulfate-reducing bacterium Desulfovibrio alaskensis G20, RNA-Seq analysis showed that copper stress modulated the expression of genes involved in inorganic ion transport, translation, DNA transcription, and signal transduction. nih.gov
Proteomics: Proteomic studies identify changes in protein abundance in response to copper. In Brassica napus L. seedlings, a label-free proteome approach identified differentially abundant proteins involved in energy metabolism, photosynthesis, and stress defense when treated with copper and citric acid. nih.gov Similarly, in the yeast Yarrowia lipolytica, proteomic analysis revealed that copper treatment led to the differential regulation of proteins associated with protein metabolism and oxidative stress response. mdpi.com Time-resolved proteomic profiling of Cupriavidus metallidurans CH34 in a copper-induced viable-but-nonculturable state has also provided insights into the dynamic proteomic changes during copper stress and resuscitation. oup.com
Metabolomics: Metabolomic analysis investigates the alterations in small-molecule metabolites following copper exposure. In mice, copper exposure led to changes in metabolites related to energy metabolism and oxidative stress, such as a reduction in citrate content. besjournal.com In human colon carcinoma cells, metabolomics revealed that copper-induced cytotoxicity was linked to alterations in mitochondrial β-oxidation, lipid metabolism, and energy metabolism. researchgate.net Studies on marine mussels have also used metabolomics to characterize the mechanisms of copper toxicity during embryonic development. mdpi.com
The integration of these "omics" fields provides a more holistic view of the biological impact of copper and citrate, from the genetic level to metabolic pathways. researchgate.netmdpi.comnih.gov This comprehensive data helps to identify key biomarkers and understand the intricate mechanisms of copper-induced stress and cellular defense. researchgate.netoup.com
Advancements in Computational Modeling of Complex Copper-Citrate Environments
Computational modeling has become an indispensable tool for investigating the intricate interactions within copper-citrate systems at a molecular level. Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) are providing unprecedented insights into the behavior of these complexes.
MD simulations are used to study the dynamic behavior of this compound in aqueous solutions and its interaction with other molecules. For instance, simulations have been employed to investigate the adsorption of citric acid molecules onto the surfaces of hydroxyapatite, providing a detailed picture of the binding mechanisms. rsc.org All-atom MD simulations have also been used to explore the removal and recovery of heavy metals like copper by citric acid molecules, demonstrating the formation of stable interactions. researchgate.net Furthermore, MD simulations have been applied to understand the influence of various factors on the structural properties and phase transitions of bulk copper material. mdpi.com
DFT calculations are utilized to determine the electronic structure and binding energies of copper-citrate complexes. These theoretical calculations help to elucidate the coordination chemistry of copper ions with citrate and other ligands. For example, DFT has been used to understand the role of succinimide (B58015) in a citrate-based copper electroplating bath, revealing the energetics of complex formation. acs.org
These computational approaches are crucial for interpreting experimental data and for designing new copper-citrate-based materials with desired properties. By simulating complex environments, researchers can predict the behavior of these compounds and guide the development of new applications in areas ranging from materials science to biotechnology. nih.govontosight.ai
Exploration of this compound in Sustainable Chemical Technologies
This compound is gaining attention for its potential role in developing more sustainable chemical processes and technologies, often referred to as "green chemistry." gao.gov Its properties as a catalyst and its use in environmentally friendly formulations are key areas of this exploration.
In catalysis, copper-based catalysts, including those derived from citrate-based methods, are being investigated for a variety of reactions. mdpi.com For example, a citrate-based Pechini method has been used to synthesize foam-like CuxMn3−xO4 spinels which show promise as catalysts for the selective catalytic reduction of NOx by CO. mdpi.com The use of citrate in the synthesis of copper nanoparticles has also been shown to produce effective catalysts for the degradation of organic dyes. sci-hub.se The goal is to develop catalysts that are less toxic and derived from abundant metals like copper. gao.gov
This compound is also integral to the development of greener electroplating processes. A novel, simple, and green citrate-based copper electronic electroplating bath has been developed for void-free filling in microvias for printed circuit boards. acs.org This system is characterized by weak corrosion, low copper ion concentration, and a simple composition, making it a more environmentally benign alternative to traditional methods. acs.org
Furthermore, the use of this compound in wood preservation and as an antimicrobial agent presents a more sustainable option compared to conventional toxic chemicals. marketresearchintellect.comriverlandtrading.com Ammoniacal this compound, for instance, is a biodegradable alternative for protecting wood from fungal decay and insect attack. marketresearchintellect.comriverlandtrading.com As environmental regulations become stricter, the demand for such green technologies is expected to increase. github.com The exploration of this compound in these applications highlights a shift towards more sustainable and eco-friendly chemical solutions. beilstein-journals.orgtandfonline.com
Q & A
Basic: What standardized protocols ensure reproducibility in synthesizing high-purity copper citrate?
Answer:
To synthesize this compound with high reproducibility, researchers should:
- Precision in Stoichiometry : Use molar ratios based on the molecular formula C₆H₈Cu₂O₇⁴⁻ (319.22 g/mol) and confirm purity via elemental analysis .
- pH Control : Maintain reaction pH between 2.0–5.0 during synthesis, as deviations can lead to mixed-phase products or impurities .
- Documentation : Adhere to IUPAC guidelines for reporting experimental steps, including reagent sources, equipment specifications, and reaction conditions (e.g., temperature, stirring rate) to enable replication .
- Validation : Cross-validate synthesis outcomes using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm crystallinity and ligand coordination .
Basic: Which characterization techniques are critical for structural and compositional analysis of this compound?
Answer:
Key techniques include:
- Spectroscopy : FTIR to identify citrate ligand coordination modes (e.g., symmetric vs. asymmetric carboxylate stretches) and UV-Vis for d-d transitions of Cu²⁺ ions .
- XRD : Compare diffraction patterns with reference data (e.g., ICDD PDF-4+ 2024 database) to confirm phase purity and crystallographic parameters .
- Thermogravimetric Analysis (TGA) : Monitor decomposition steps (e.g., loss of water, citrate combustion) to infer thermal stability .
- Elemental Analysis : Quantify Cu content via inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry .
Advanced: How can density functional theory (DFT) models resolve ambiguities in this compound’s electronic structure?
Answer:
- Parameter Selection : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-311G**) to model Cu²⁺-citrate interactions, accounting for ligand field effects .
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine coordination geometry .
- Charge Distribution Analysis : Calculate Mulliken charges to predict reactive sites for catalytic or biological applications .
Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., ΔH, ΔG) of this compound?
Answer:
- Meta-Analysis : Systematically compare studies using tools like Web of Science’s Cited Reference Search to identify methodological discrepancies (e.g., calorimetry vs. solubility methods) .
- Error Propagation Analysis : Quantify uncertainties in measurements (e.g., pH sensitivity in solubility studies) using error bars in graphical data .
- Replication Studies : Reproduce conflicting experiments under controlled conditions (e.g., fixed ionic strength, temperature) to isolate variables .
Basic: What optimization strategies improve yield in this compound synthesis?
Answer:
- Reagent Purity : Use ≥99% citric acid and copper salts (e.g., CuSO₄·5H₂O) to minimize side reactions .
- Kinetic Control : Adjust stirring rate (e.g., 300–500 rpm) and temperature (25–40°C) to balance nucleation and crystal growth .
- Post-Synthesis Treatment : Wash precipitates with ethanol/water mixtures to remove unreacted ligands, then dry under vacuum (40°C, 12 h) .
Advanced: How can PICOT frameworks guide research on this compound’s bioavailability in biological systems?
Answer:
- PICOT Template :
- P (Population): In vitro cell cultures (e.g., Caco-2 for intestinal uptake).
- I (Intervention): this compound at physiological concentrations (e.g., 10–100 μM).
- C (Comparison): Other Cu sources (e.g., CuCl₂, Cu-glycinate).
- O (Outcome): Cellular Cu uptake (measured via atomic absorption spectroscopy).
- T (Time): 24–72 hr exposure .
- Data Integration : Use systematic reviews to reconcile conflicting in vivo vs. in vitro bioavailability data, emphasizing pH-dependent solubility .
Advanced: What experimental designs validate this compound’s catalytic efficacy in oxidation reactions?
Answer:
- Control Experiments : Compare reaction rates with/without this compound under identical conditions (e.g., H₂O₂ activation in Fenton-like systems) .
- Mechanistic Probes : Use radical scavengers (e.g., tert-butanol for •OH) to identify active species via electron paramagnetic resonance (EPR) .
- Kinetic Modeling : Apply pseudo-first-order or Langmuir-Hinshelwood models to derive rate constants and surface adsorption parameters .
Basic: How to mitigate contamination risks in this compound samples during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
